GNA002
Description
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Properties
Molecular Formula |
C42H55NO8 |
|---|---|
Molecular Weight |
701.9 g/mol |
IUPAC Name |
4-[7-(3,7-dimethylocta-2,6-dienyl)-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide |
InChI |
InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48) |
InChI Key |
HJJVIXXMFVHPER-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
GNAO1's Regulatory Influence on EZH2: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The G-protein subunit alpha o1 (Gαo), encoded by the GNAO1 gene, is a pivotal transducer of G-protein coupled receptor (GPCR) signaling, predominantly expressed in the central nervous system. Its role in diverse cellular processes is well-established; however, its potential influence on epigenetic regulation remains an area of active investigation. This technical guide delineates a putative mechanism of action by which GNAO1, through the Gαo protein, may modulate the activity of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). This proposed pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascade, which subsequently leads to the phosphorylation and functional alteration of EZH2, thereby impacting histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) and downstream gene expression. This document provides a comprehensive overview of the core components, the proposed signaling pathway, supporting data, and detailed experimental protocols to facilitate further research in this emerging area.
Introduction to GNAO1 and EZH2
1.1 GNAO1 and the Gαo Protein
The GNAO1 gene encodes the Gαo subunit, a member of the Gi/o family of heterotrimeric G-proteins.[1][2] G-proteins are crucial molecular switches that transmit signals from GPCRs on the cell surface to intracellular effectors.[3] Upon GPCR activation, the Gαo subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer. Both Gαo-GTP and the Gβγ complex can then interact with and modulate the activity of various downstream effector proteins.[3]
Gαo is one of the most abundant proteins in the brain and plays a critical role in neuronal signaling.[4][5] Its downstream signaling pathways are diverse and include the inhibition of adenylyl cyclase, regulation of ion channels, and activation of the PI3K-Akt pathway.[4][6] Mutations in GNAO1 are associated with a spectrum of severe neurodevelopmental disorders, highlighting its importance in proper brain function.[2]
1.2 EZH2 and the Polycomb Repressive Complex 2 (PRC2)
EZH2 is a histone methyltransferase and the catalytic core component of the PRC2 complex.[7][8] The primary function of EZH2 is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[7][9] By depositing this repressive mark, PRC2 plays a fundamental role in regulating gene expression during embryonic development, cell differentiation, and stem cell maintenance.[8][10]
The activity of EZH2 is tightly regulated by multiple mechanisms, including post-translational modifications such as phosphorylation.[11] Dysregulation of EZH2 activity is implicated in various developmental disorders and is a common feature in many types of cancer.[12]
Proposed Mechanism of Action: GNAO1's Influence on EZH2 via PI3K-Akt Signaling
While direct evidence of GNAO1-mediated regulation of EZH2 is still emerging, a compelling indirect mechanism can be proposed based on the established signaling networks of both proteins. This putative pathway involves the activation of the PI3K-Akt cascade by Gαo, which in turn phosphorylates and modulates the function of EZH2.
2.1 Gαo-mediated Activation of the PI3K-Akt Pathway
Upon activation of a Gαo-coupled GPCR, the released Gβγ dimer can directly bind to and activate phosphoinositide 3-kinase (PI3K).[13][14][15] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[16] PIP3 acts as a second messenger, recruiting the serine/threonine kinase Akt (also known as Protein Kinase B) to the plasma membrane, where it is subsequently phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR complex 2 (mTORC2).[16]
2.2 Akt-dependent Phosphorylation and Regulation of EZH2
Activated Akt can phosphorylate EZH2 at a specific serine residue (Ser21 in humans).[17][18] This phosphorylation event has been shown to inhibit the histone methyltransferase activity of EZH2.[17] By reducing EZH2's catalytic function, the deposition of the repressive H3K27me3 mark is decreased, leading to the potential derepression of PRC2 target genes.[17]
Therefore, the proposed mechanism suggests that GNAO1 activation, through a GPCR, can initiate a signaling cascade that culminates in the attenuation of EZH2's repressive function, thereby influencing the epigenetic landscape and gene expression profile of the cell.
Data Presentation
The following tables summarize quantitative data from studies investigating the key steps in the proposed GNAO1-EZH2 signaling pathway.
Table 1: Gβγ-mediated Activation of PI3K
| Parameter | Value | Cell Type/System | Reference |
| Fold activation of PI3Kγ by Gβγ | ~15-fold | In vitro lipid kinase assay | [19] |
| EC50 for Gβγ-mediated PI3Kβ activation | ~50 nM | In vitro lipid kinase assay | [20] |
Table 2: Akt-mediated Phosphorylation of EZH2
| Parameter | Observation | Cell Type | Reference |
| EZH2 Ser21 Phosphorylation | Increased upon Akt activation | Prostate cancer cells | [17] |
| H3K27me3 levels | Decreased upon Akt-mediated EZH2 phosphorylation | Breast cancer cells | [18] |
| EZH2 methyltransferase activity | Inhibited by Akt phosphorylation | In vitro kinase assay | [17] |
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Figure 1: Proposed GNAO1-EZH2 signaling pathway.
Figure 2: Co-Immunoprecipitation (Co-IP) experimental workflow.
Figure 3: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) workflow.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the proposed GNAO1-EZH2 signaling pathway.
5.1 Co-Immunoprecipitation (Co-IP) to Detect Gβγ and PI3K Interaction
This protocol is designed to determine if Gβγ and PI3K physically interact upon Gαo activation.
-
Cell Culture and Treatment:
-
Culture HEK293T cells expressing a Gαo-coupled GPCR (e.g., µ-opioid receptor) and HA-tagged PI3K.
-
Stimulate cells with the appropriate GPCR agonist (e.g., DAMGO) for various time points (0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse in Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-Gβ antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three times with Co-IP lysis buffer.
-
Elute the protein complexes by boiling the beads in 2x SDS-PAGE loading buffer for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated PI3K.
-
5.2 In Vitro Histone Methyltransferase (HMT) Assay for EZH2 Activity
This assay measures the enzymatic activity of EZH2 in the presence and absence of activated Akt.
-
Reagents:
-
Recombinant human EZH2/EED/SUZ12 complex.
-
Recombinant active Akt1.
-
Histone H3 substrate.
-
S-adenosyl-L-[methyl-³H]-methionine.
-
HMT assay buffer (50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
-
Procedure:
-
In a microcentrifuge tube, combine the HMT assay buffer, recombinant EZH2 complex, and histone H3 substrate.
-
In a separate set of reactions, pre-incubate the EZH2 complex with active Akt1 and ATP for 30 minutes at 30°C to allow for phosphorylation.
-
Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]-methionine to all tubes.
-
Incubate the reactions at 30°C for 1 hour.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the gel to a filter paper and dry.
-
Expose the dried gel to an autoradiography film to visualize the incorporation of the radioactive methyl group into histone H3.
-
Quantify the signal intensity to determine the relative HMT activity.
-
5.3 Chromatin Immunoprecipitation (ChIP) Assay for H3K27me3 Levels
This protocol is used to assess the levels of the H3K27me3 mark at specific gene promoters following GNAO1 activation.
-
Cell Culture and Cross-linking:
-
Culture neuronal cells expressing a Gαo-coupled GPCR.
-
Treat cells with a GPCR agonist for a defined period.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonically shear the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating at 65°C overnight.
-
Purify the immunoprecipitated DNA.
-
-
Analysis:
-
Perform quantitative PCR (qPCR) using primers specific for the promoter regions of known EZH2 target genes to determine the relative enrichment of H3K27me3.
-
Conclusion
The proposed mechanism, linking GNAO1 signaling to EZH2 regulation via the PI3K-Akt pathway, offers a novel perspective on the interplay between GPCR signaling and epigenetic control. While further direct evidence is required to definitively establish this connection, the existing body of literature provides a strong foundation for this hypothesis. The experimental protocols detailed in this guide offer a clear path for researchers to investigate this putative signaling cascade and its implications in both normal physiology and disease states, particularly in the context of neurodevelopmental disorders associated with GNAO1 mutations. Unraveling this connection could open new avenues for therapeutic interventions targeting the epigenetic dysregulation downstream of aberrant GPCR signaling.
References
- 1. Epigenetic regulation of G protein coupled receptor signaling and its implications in psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of PI3K/AKT-mediated epigenetic regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT signaling regulates H3K4 methylation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of the Transcription of G Protein-Coupled Receptor Genes | Springer Nature Experiments [experiments.springernature.com]
- 7. Feedback Regulation of G Protein-Coupled Receptor Signaling by GRKs and Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G Protein-Coupled Receptor 37L1 Modulates Epigenetic Changes in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Downregulation of PI3K/AKT/mTOR Pathway in Juglone-Treated Bovine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]
- 15. Epigenetic Regulation of the PI3K/AKT/mTOR Pathway in Cancer: A Systematic Review of Mechanisms and Therapeutic Implications [pgcongress.com]
- 16. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
GNA002: A Covalent Inhibitor of EZH2 for Targeted Cancer Therapy
An In-depth Technical Guide
Abstract
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a critical role in epigenetic gene silencing. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. GNA002, a derivative of gambogenic acid, has emerged as a potent and specific covalent inhibitor of EZH2. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative biochemical and cellular activity, and methodologies for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and epigenetic therapy.
Introduction
Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins. The methylation of histone H3 on lysine (B10760008) 27 (H3K27) by EZH2 leads to the formation of H3K27me3, a repressive mark that results in chromatin compaction and transcriptional silencing of target genes, including many tumor suppressors.[1][2] Overexpression and gain-of-function mutations of EZH2 are frequently observed in a variety of malignancies, correlating with poor prognosis.
This compound is a novel small molecule that covalently targets EZH2, leading not only to the inhibition of its methyltransferase activity but also to its targeted degradation.[1][2] This dual mechanism of action provides a promising strategy to fully abrogate the oncogenic functions of EZH2.
Mechanism of Action
This compound exerts its anti-cancer effects through a unique, multi-step mechanism that distinguishes it from many other EZH2 inhibitors.
Covalent Binding to EZH2
This compound acts as an irreversible inhibitor by forming a covalent bond with a specific cysteine residue, Cys668, located within the catalytic SET domain of EZH2.[1][2] This covalent modification sterically hinders the binding of the S-adenosylmethionine (SAM) cofactor, thereby inhibiting the methyltransferase activity of EZH2.
CHIP-Mediated Ubiquitination and Proteasomal Degradation
Beyond enzymatic inhibition, the covalent binding of this compound to EZH2 induces a conformational change that marks the protein for degradation. This process is mediated by the E3 ubiquitin ligase, C-terminus of Hsp70-interacting protein (CHIP).[1][2] CHIP recognizes the this compound-bound EZH2 as a misfolded or aberrant protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[1] This degradation of the EZH2 protein itself offers a more complete shutdown of its oncogenic activities compared to simple enzymatic inhibition.
Downstream Effects
The inhibition of EZH2's catalytic activity and its degradation lead to a significant reduction in global H3K27 trimethylation levels.[1][2] This, in turn, results in the reactivation of PRC2-silenced tumor suppressor genes, contributing to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[1]
Quantitative Data
The potency of this compound has been evaluated in both biochemical and cellular assays.
Table 1: Biochemical and Cellular Activity of this compound
| Assay Type | Target/Cell Line | IC50 (µM) | Reference |
| Biochemical Assay | EZH2 Enzymatic Activity | 1.1 | [1][2] |
| Cell Proliferation Assay | MV4-11 (Acute myeloid leukemia) | 0.070 | [1][2] |
| RS4-11 (Acute lymphoblastic leukemia) | 0.103 | [1][2] | |
| Cal-27 (Head and neck cancer) | Not explicitly stated, but effective at low µM concentrations | [1] | |
| A549 (Lung cancer) | Not explicitly stated, but effective in vivo | [1][2] | |
| Daudi (Burkitt's lymphoma) | Not explicitly stated, but effective in vivo | [1][2] | |
| Pfeiffer (Diffuse large B-cell lymphoma) | Not explicitly stated, but effective in vivo | [1][2] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
In Vitro EZH2 Ubiquitination Assay
This assay is designed to demonstrate the this compound-dependent, CHIP-mediated ubiquitination of EZH2.
Materials:
-
Recombinant EZH2 (wild-type and C668S mutant)
-
Recombinant CHIP E3 ligase
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2, e.g., UbcH5a)
-
Ubiquitin
-
This compound
-
ATP
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-EZH2 antibody
-
Anti-ubiquitin antibody
Protocol:
-
Set up the ubiquitination reactions in a total volume of 30-50 µL.
-
To each reaction, add E1, E2, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add recombinant EZH2 (wild-type or C668S mutant) and recombinant CHIP E3 ligase.
-
For the experimental group, add this compound at the desired concentration. For the control group, add vehicle (e.g., DMSO).
-
Incubate the reactions at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform Western blotting using an anti-EZH2 antibody to detect EZH2 and an anti-ubiquitin antibody to detect polyubiquitinated EZH2.
Co-Immunoprecipitation of EZH2 and CHIP
This protocol is used to demonstrate the interaction between EZH2 and CHIP in a cellular context, particularly in the presence of this compound.
Materials:
-
Cancer cell line of interest (e.g., Cal-27)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EZH2 antibody
-
Anti-CHIP antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
Western blotting reagents
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with control IgG and protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-EZH2 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using anti-EZH2 and anti-CHIP antibodies.
Chromatin Immunoprecipitation (ChIP)-qPCR
This assay is used to quantify the changes in H3K27me3 levels at the promoter regions of specific tumor suppressor genes following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonication equipment
-
Anti-H3K27me3 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
qPCR primers for target gene promoters (e.g., CB1, miR-200c) and a negative control region
-
SYBR Green qPCR master mix
Protocol:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Perform immunoprecipitation overnight with an anti-H3K27me3 antibody or control IgG.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin and reverse the cross-links by heating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
Perform qPCR using primers specific to the promoter regions of target tumor suppressor genes.
-
Analyze the data as a percentage of input chromatin.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., Cal-27, A549, Daudi, Pfeiffer)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, daily) or vehicle control orally.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for H3K27me3 levels).
Conclusion
This compound represents a promising therapeutic agent that targets EZH2 through a dual mechanism of covalent inhibition and protein degradation. Its ability to potently and specifically abrogate EZH2 function makes it a valuable tool for cancer research and a potential candidate for clinical development. The technical information and protocols provided in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other covalent EZH2 inhibitors.
References
The Role of GNAO1 in Tumor Suppression: A Technical Guide to Its Reactivation and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the guanine (B1146940) nucleotide-binding protein Gαo (GNAO1), a critical signaling protein increasingly recognized for its role as a tumor suppressor. Recent research has illuminated the mechanisms of its inactivation in various cancers and has paved the way for therapeutic strategies centered on its reactivation. This document synthesizes key findings, presents quantitative data, outlines experimental methodologies, and visualizes the molecular pathways governed by GNAO1.
GNAO1: A Suppressed Guardian in Oncology
Guanine nucleotide-binding protein Gαo (GNAO1) is the alpha subunit of the Go heterotrimeric G-protein complex, a key transducer of extracellular signals to intracellular responses.[1] While extensively studied in neurodevelopmental disorders, a growing body of evidence has established GNAO1 as a potential tumor suppressor gene in a range of cancers, including colorectal, hepatocellular, breast, and gastric cancers.[2][3]
In many of these malignancies, GNAO1 expression is significantly downregulated, and this loss of expression is correlated with cancer progression and poor prognosis.[3][4] The restoration of GNAO1 expression has been shown to inhibit key cancer cell behaviors, such as proliferation, migration, and tumor formation, both in vitro and in vivo.[2][4][5]
The Epigenetic Silencing of a Tumor Suppressor
A primary mechanism for the inactivation of GNAO1 in cancer is epigenetic silencing through promoter hypermethylation.[6][7] This process involves the addition of methyl groups to the CpG islands in the promoter region of the GNAO1 gene, which leads to a condensed chromatin structure that is inaccessible to the transcriptional machinery, thereby inhibiting gene expression.
Studies in hepatocellular carcinoma (HCC) have identified DNA methyltransferase 1 (DNMT1) as the key enzyme responsible for the hypermethylation of the GNAO1 promoter.[6][7] This finding is significant as it presents a clear therapeutic target for the reactivation of GNAO1. The circular RNA, circGNAO1, has been found to act as a sponge for DNMT1, preventing it from methylating the GNAO1 promoter and thus upregulating its expression.[7]
Quantitative Insights into GNAO1 Dysregulation
The downregulation of GNAO1 in cancerous tissues compared to normal tissues is a consistent finding across multiple studies. The following tables summarize the key quantitative data from studies on GNAO1 expression and the effects of its restoration.
| Cancer Type | Comparison | Fold Change/Expression Level | Reference |
| Colorectal Cancer | Tumor vs. Normal Colon Tissue | Significantly downregulated (p<0.0001) | [2][5] |
| Hepatocellular Carcinoma | Tumor vs. Adjacent Normal Tissue | Significantly lower mRNA and protein expression | [3][7] |
| Cell Line | Intervention | Effect | Reference |
| HCT116 (Colon Cancer) | GNAO1 Overexpression | Significant suppression of cell proliferation | [5] |
| DLD-1 (Colon Cancer) | GNAO1 Overexpression | Significant suppression of cell proliferation | [5] |
| HCT116 and DLD-1 | GNAO1 Overexpression | Significant inhibition of cell migration | [5] |
| AGS and MGC-803 (Gastric Cancer) | GNAO1 siRNA Knockdown | Increased abundance of pro-apoptotic proteins (PARP, Puma, Bim) | [8] |
Signaling Pathways: The mTOR/S6K Connection
One of the primary mechanisms through which GNAO1 exerts its tumor-suppressive effects is by inhibiting the mTOR/S6K signaling pathway.[2][4][5] This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. By suppressing this pathway, GNAO1 can effectively halt uncontrolled cell proliferation.
In some contexts, such as a specific somatic mutation in breast cancer, GNAO1 has been shown to promote oncogenic transformation, potentially through the STAT3 signaling pathway.[8] This highlights the complex and context-dependent roles of GNAO1 in cancer.
Caption: GNAO1-mediated inhibition of the mTOR/S6K signaling pathway.
Experimental Protocols for GNAO1 Research
Investigating the role of GNAO1 in cancer requires a combination of molecular and cellular biology techniques. Below are overviews of key experimental protocols.
Analysis of GNAO1 Promoter Methylation
Objective: To determine the methylation status of the GNAO1 promoter in cancer cells.
Methodology: Bisulfite Sequencing PCR (BSP)
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cancer cell lines or patient tissues.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the promoter region of interest from the bisulfite-converted DNA using primers specific for the converted sequence.
-
Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence multiple clones to determine the methylation status of individual CpG sites.
-
Data Analysis: Align the sequences and quantify the percentage of methylated cytosines.
Caption: Workflow for Bisulfite Sequencing PCR (BSP) of the GNAO1 promoter.
GNAO1 Overexpression and Functional Assays
Objective: To assess the tumor-suppressive function of GNAO1 in cancer cells.
Methodology:
-
Vector Construction: Clone the full-length GNAO1 cDNA into an expression vector.
-
Transfection: Transfect the GNAO1 expression vector into cancer cell lines with low endogenous GNAO1 expression. Use an empty vector as a control.
-
Verification of Overexpression: Confirm GNAO1 overexpression at both the mRNA (RT-qPCR) and protein (Western blot) levels.
-
Proliferation Assay: Seed the transfected cells at a low density and measure cell viability at different time points (e.g., 24, 48, 72 hours) using assays like MTT or CellTiter-Glo.
-
Migration Assay: Use a Transwell assay to assess the effect of GNAO1 overexpression on cell migration.
-
Colony Formation Assay: Evaluate the ability of single cells to grow into colonies, a measure of tumorigenicity in vitro.
Therapeutic Implications and Future Directions
The epigenetic silencing of GNAO1 in cancer presents a compelling therapeutic opportunity. The reactivation of GNAO1 expression through pharmacological intervention could be a novel strategy for cancer treatment.
Key Therapeutic Approaches:
-
DNMT Inhibitors: Drugs that inhibit DNMT1, such as 5-Aza-2'-deoxycytidine (Decitabine), could potentially restore GNAO1 expression in tumors where it is silenced by hypermethylation.[6]
-
Modulation of circGNAO1: Developing strategies to increase the levels of circGNAO1 could indirectly lead to the upregulation of GNAO1.[7]
Future research should focus on a deeper understanding of the GNAO1 regulatory network and the development of more specific and potent GNAO1-reactivating therapies. The identification of biomarkers to predict which patients are most likely to respond to such therapies will also be crucial for their successful clinical translation.
References
- 1. Treating GNAO1 mutation-related severe movement disorders with oxcarbazepine: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis | Anticancer Research [ar.iiarjournals.org]
- 3. GNAO1 as a Novel Predictive Biomarker for Late Relapse in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DNMT1 mediated promoter methylation of GNAO1 in hepatoma carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CircGNAO1 strengthens its host gene GNAO1 expression for suppression of hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
GNA002: A Technical Guide to its Covalent Targeting of EZH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. GNA002 is a potent and specific covalent inhibitor of EZH2. This technical guide provides an in-depth overview of the binding of this compound to EZH2, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
This compound and EZH2 Interaction: A Covalent Bond
This compound, a derivative of gambogenic acid, distinguishes itself from other EZH2 inhibitors through its unique mechanism of action. It forms a covalent bond with a specific cysteine residue within the catalytic SET domain of EZH2, leading to irreversible inhibition and subsequent degradation of the EZH2 protein.
The Target Binding Site
This compound specifically and covalently binds to Cysteine 668 (Cys668) located within the SET domain of EZH2.[1][2][3][4] This covalent modification is crucial for its potent inhibitory and degradation-inducing effects. The interaction at this specific site has been confirmed through mass spectrometry and mutagenesis studies, where substitution of Cys668 with serine (C668S) rendered EZH2 resistant to this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity of this compound.
| Parameter | Value | Description | Reference |
| IC50 for EZH2 | 1.1 µM | The half maximal inhibitory concentration of this compound against the enzymatic activity of EZH2 in vitro. | [3] |
Table 1: In Vitro Enzymatic Inhibition of EZH2 by this compound
| Cell Line | IC50 (µM) | Cancer Type | Description | Reference |
| MV4-11 | 0.070 | Acute Myeloid Leukemia | The half maximal inhibitory concentration of this compound on the proliferation of MV4-11 cancer cells in culture. | [3][4] |
| RS4-11 | 0.103 | Acute Lymphoblastic Leukemia | The half maximal inhibitory concentration of this compound on the proliferation of RS4-11 cancer cells in culture. | [3][4] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
Experimental Protocols
This section provides a detailed description of the key experimental methodologies used to characterize the interaction between this compound and EZH2.
Identification of the this compound Binding Site on EZH2
Objective: To identify the specific amino acid residue in EZH2 that covalently binds to this compound.
Methodology:
-
Biotin-GNA002 Pulldown Assay:
-
A biotinylated version of this compound is synthesized.
-
The biotin-GNA002 is incubated with cell lysates containing EZH2 to allow for covalent binding.
-
Streptavidin-coated beads are used to pull down the biotin-GNA002-EZH2 complex.
-
The pulled-down proteins are separated by SDS-PAGE.
-
The protein band corresponding to EZH2 is excised and subjected to mass spectrometry analysis to identify the this compound-modified peptide and the specific modified residue.
-
-
Site-Directed Mutagenesis:
-
A mutant version of EZH2 is created where the identified cysteine residue (Cys668) is replaced with a non-reactive amino acid, such as serine (C668S).
-
Both wild-type (WT) EZH2 and the C668S mutant are expressed in cells.
-
The cells are treated with this compound.
-
The levels of WT and mutant EZH2 protein are assessed by Western blotting. Resistance of the C668S mutant to this compound-induced degradation confirms it as the binding site.[1]
-
In Vitro Ubiquitination Assay
Objective: To demonstrate that this compound induces CHIP-mediated ubiquitination of EZH2.
Methodology:
-
Recombinant wild-type EZH2-SET domain and the non-GNA-interacting C668S mutant EZH2-SET domain are purified.[1]
-
The EZH2 proteins are incubated with this compound.
-
An in vitro ubiquitination reaction is set up containing the E1 activating enzyme, E2 conjugating enzyme, the E3 ligase CHIP, ubiquitin, and ATP.
-
The this compound-treated EZH2 proteins are added to the ubiquitination reaction mixture.
-
The reaction is incubated to allow for ubiquitination to occur.
-
The reaction products are analyzed by Western blotting using an anti-EZH2 antibody to detect the higher molecular weight bands corresponding to ubiquitinated EZH2. Increased ubiquitination of the wild-type EZH2 in the presence of this compound, but not the C668S mutant, confirms the mechanism.[1]
Cell Proliferation Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology (MTT Assay as an example):
-
Cancer cells (e.g., MV4-11, RS4-11) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
A solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
In Vivo Xenograft Tumor Growth Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.[1]
-
Tumor Implantation: Human cancer cells (e.g., Cal-27) are subcutaneously injected into the flanks of the mice.[1]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., 100 mg/kg/day, oral gavage), while the control group receives a vehicle.[1]
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for H3K27me3 levels).[1]
Visualizing the Molecular Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of this compound, the experimental workflow for binding site identification, and the logical relationship of its anti-cancer effects.
Caption: this compound Mechanism of Action.
Caption: Workflow for this compound Binding Site Identification.
Caption: this compound Anti-Cancer Effects.
References
- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Structural Analysis of a Potential GNAO1-EZH2 Complex: A Technical Guide for Researchers
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive framework for the structural and functional analysis of a hypothetical protein complex between G protein subunit alpha O1 (GNAO1) and Enhancer of zeste homolog 2 (EZH2). While a direct interaction between GNAO1 and EZH2 has not been documented in the current scientific literature, their convergent roles in neurodevelopmental processes and oncogenesis present a compelling case for investigating a potential functional relationship. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of GNAO1 and EZH2, their respective signaling pathways, and detailed experimental protocols to explore their potential interaction and complex formation. The guide includes structured data tables, mandatory visualizations of signaling pathways and experimental workflows using Graphviz, and detailed methodologies for key experiments.
Introduction
G protein subunit alpha O1 (GNAO1) is the alpha subunit of the Go heterotrimeric G-protein signal-transducing complex, abundantly expressed in the central nervous system.[1][2] It plays a critical role in transducing signals from G protein-coupled receptors (GPCRs) that are involved in various neuro-modulatory functions.[1][3] Pathogenic variants in GNAO1 are associated with a spectrum of neurodevelopmental disorders, including early-onset epileptic encephalopathy and movement disorders.[4][5][6]
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which functions as a histone methyltransferase.[7] EZH2 is responsible for the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a key epigenetic mark for gene silencing.[7] EZH2 plays a crucial role in regulating gene expression during development, particularly in neuronal differentiation.[8][9][10][11] Dysregulation of EZH2 activity is frequently implicated in various cancers.[12][13]
The intersection of GNAO1 and EZH2 in critical biological processes such as neuronal development and cancer warrants an investigation into their potential interaction. This guide provides the necessary background and methodologies to explore the existence and structure of a GNAO1-EZH2 complex.
Protein Overviews and Signaling Pathways
GNAO1: Structure, Function, and Signaling
GNAO1 is a key mediator of inhibitory signaling downstream of various GPCRs, including dopamine, serotonin, and opioid receptors.[1][3] Upon GPCR activation, GNAO1 exchanges GDP for GTP, dissociates from the Gβγ dimer, and modulates the activity of downstream effectors. A canonical function of GNAO1 is the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[14] Recent studies have also implicated GNAO1 in the regulation of the Rho signaling pathway, which is crucial for cytoskeletal remodeling and neurite outgrowth.[15]
Below is a diagram illustrating the canonical GNAO1 signaling pathway.
EZH2: Structure, Function, and Signaling
EZH2's primary role is within the PRC2 complex, where it catalyzes the methylation of H3K27, leading to transcriptional repression.[7] This is known as its canonical function. However, EZH2 also possesses non-canonical functions that are independent of the PRC2 complex. These include the methylation of non-histone proteins, such as transcription factors, thereby modulating their activity.[16][17] For example, EZH2 can methylate and activate STAT3 in glioblastoma.[16]
The diagram below illustrates both the canonical and non-canonical functions of EZH2.
Quantitative Data Summary
While no quantitative data for a GNAO1-EZH2 complex exists, the following tables summarize key quantitative information for the individual proteins.
Table 1: GNAO1 Quantitative Data
| Parameter | Value/Range | Context | Reference |
|---|---|---|---|
| Expression Level | ~1% of brain membrane protein | Central Nervous System | [14] |
| Mutation Frequency | >200 individuals reported | GNAO1-related disorders | [18] |
| Common Mutation Hotspots | G203, R209, E246 | Neurodevelopmental disorders |[4][18] |
Table 2: EZH2 Quantitative Data
| Parameter | Value/Range | Context | Reference |
|---|---|---|---|
| Overexpression | Varies by cancer type | Multiple cancers | [12][13] |
| Mutation Frequency | Common in lymphomas | Hematological malignancies | [7] |
| Key Interacting Partners | SUZ12, EED | PRC2 Complex |[7][16] |
Table 3: Template for GNAO1-EZH2 Complex Experimental Data
| Parameter | Method | Result |
|---|---|---|
| Binding Affinity (Kd) | Surface Plasmon Resonance | To be determined |
| Stoichiometry | Isothermal Titration Calorimetry | To be determined |
| Interacting Residues | Cross-linking Mass Spectrometry | To be determined |
| Co-localization | Immunofluorescence | To be determined |
Experimental Protocols
This section provides detailed protocols for investigating the potential interaction between GNAO1 and EZH2.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
Co-IP is a foundational technique to determine if two proteins interact within a cell.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells endogenously expressing or co-transfected with tagged GNAO1 and EZH2 constructs to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared lysate.
-
Incubate 1-2 mg of pre-cleared lysate with 2-5 µg of anti-GNAO1 antibody (or anti-EZH2 antibody) overnight at 4°C with gentle rotation. Use a species-matched IgG as a negative control.
-
-
Immune Complex Capture:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against EZH2 (if GNAO1 was immunoprecipitated) and GNAO1 to confirm the interaction.
-
The following diagram outlines the Co-IP workflow.
Structural Analysis by Cryo-Electron Microscopy (Cryo-EM)
If an interaction is confirmed, Cryo-EM can be used to determine the three-dimensional structure of the GNAO1-EZH2 complex.
Protocol Overview:
-
Protein Expression and Purification:
-
Co-express GNAO1 and EZH2 in a suitable system (e.g., insect or mammalian cells).
-
Purify the complex using affinity chromatography followed by size-exclusion chromatography to ensure homogeneity.
-
-
Grid Preparation and Vitrification:
-
Apply a small volume of the purified complex solution to a cryo-EM grid.
-
Blot the grid to create a thin film of the solution.
-
Plunge-freeze the grid in liquid ethane (B1197151) to vitrify the sample, preserving the native structure of the complex.
-
-
Data Collection:
-
Image the vitrified sample using a transmission electron microscope equipped with a direct electron detector.
-
Collect a large dataset of particle images at various orientations.
-
-
Image Processing and 3D Reconstruction:
-
Perform particle picking, 2D classification, and 3D reconstruction using specialized software (e.g., RELION, CryoSPARC).
-
Refine the 3D map to high resolution.
-
-
Model Building and Analysis:
-
Build an atomic model of the GNAO1-EZH2 complex into the cryo-EM density map.
-
Analyze the structure to identify the interaction interface and understand the molecular basis of the complex formation.
-
The diagram below illustrates the Cryo-EM workflow.
Structural Analysis by X-ray Crystallography
X-ray crystallography is another powerful technique for determining the atomic-resolution structure of protein complexes.
Protocol Overview:
-
Protein Expression, Purification, and Complex Formation:
-
Similar to Cryo-EM, express and purify high-quality, stable GNAO1-EZH2 complex.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) to find conditions that promote the formation of well-ordered crystals of the complex.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
-
X-ray Diffraction Data Collection:
-
Mount a crystal and cryo-cool it in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron) and collect the diffraction pattern.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and determine the phases of the structure factors (e.g., by molecular replacement using known structures of GNAO1 and EZH2 domains).
-
Build an atomic model of the complex into the resulting electron density map.
-
Refine the model to achieve the best fit with the experimental data.
-
Conclusion and Future Directions
This technical guide provides a comprehensive roadmap for investigating the potential interaction between GNAO1 and EZH2. Although no direct evidence of a GNAO1-EZH2 complex currently exists, their overlapping roles in crucial cellular processes suggest that a functional link is plausible. The experimental protocols detailed herein offer a systematic approach to first validate this hypothetical interaction and then to elucidate its high-resolution structure.
Successful characterization of a GNAO1-EZH2 complex would open new avenues for understanding the interplay between G-protein signaling and epigenetic regulation in both normal physiology and disease. Furthermore, a detailed structural understanding of this complex could provide a novel target for the development of therapeutic interventions for GNAO1-related neurodevelopmental disorders and EZH2-driven cancers. Future research should also focus on the functional consequences of this potential interaction, including its impact on downstream signaling and gene expression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Treating GNAO1 mutation-related severe movement disorders with oxcarbazepine: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GNAO1 encephalopathy: Broadening the phenotype and evaluating treatment and outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenotypic spectrum of GNAO1 variants: epileptic encephalopathy to involuntary movements with severe developmental delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GNAO1 encephalopathy: Broadening the phenotype and evaluating treatment and outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EZH2 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Neuronal Histone Methyltransferase EZH2 Regulates Neuronal Morphogenesis, Synaptic Plasticity, and Cognitive Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. researchgate.net [researchgate.net]
- 14. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gnao1 is a molecular switch that regulates the Rho signaling pathway in differentiating neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lncRNAs-EZH2 interaction as promising therapeutic target in cutaneous melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
- 18. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
GNA002: A Covalent Inhibitor of EZH2 - Discovery, Synthesis, and Preclinical Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: EZH2 as a Compelling Target in Oncology
Enhancer of zeste homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27Me3), a key repressive chromatin mark.[1] Dysregulation, overexpression, or mutation of EZH2 is implicated in the pathogenesis of a wide array of human malignancies, including lymphomas, prostate cancer, and lung cancer, often correlating with poor prognosis.[2][3] Its role in suppressing tumor suppressor genes makes it an attractive target for therapeutic intervention.[1] While first-generation EZH2 inhibitors have shown clinical benefit, the development of next-generation agents with improved potency and novel mechanisms of action remains a key objective in oncology research.[3]
Discovery of GNA002: A Potent Derivative of a Natural Product
This compound emerged from a focused effort to optimize the anti-cancer properties of Gambogenic acid (GNA), a natural compound extracted from the resin of the Garcinia hanburyi tree.[4] GNA itself is a potent anti-cancer agent, and its chemical structure contains an active bond capable of interacting with protein targets.[4] Researchers synthesized a series of GNA derivatives to enhance its efficacy as an EZH2 inhibitor, leading to the identification of this compound as a significantly more potent molecule.[5] Computational modeling and experimental data confirmed that this compound binds to EZH2 with higher affinity than its parent compound, GNA.[5]
Chemical Synthesis of this compound
This compound is a semi-synthetic derivative of Gambogenic acid. The synthesis involves the chemical modification of the GNA core structure. While the precise, step-by-step synthesis protocol for this compound is detailed in the supplementary materials of the primary research publication by Wang et al. in the EMBO Journal (2017), the general approach involves leveraging the reactive sites on the GNA molecule to add a specific chemical moiety that enhances its binding affinity and covalent interaction with EZH2.[5]
General Workflow for this compound Synthesis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of gambogenic acid derivatives: Unraveling their anti-cancer effects by inducing pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GNA002: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of GNA002, a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), for in vitro cell culture studies. Detailed protocols for key assays are provided to assess its biological activity and mechanism of action in cancer cell lines.
Introduction
This compound is a derivative of Gambogenic acid that acts as a highly potent, specific, and covalent inhibitor of EZH2, a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] EZH2 catalyzes the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression.[2][4] this compound specifically and covalently binds to cysteine 668 (Cys668) within the SET domain of EZH2.[1][2][3] This interaction leads to the degradation of EZH2 through a process mediated by the COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1][2][3][5] The subsequent reduction in H3K27me3 levels leads to the reactivation of PRC2-silenced tumor suppressor genes, ultimately inhibiting tumor growth.[1][2] this compound has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Acute Myeloid Leukemia | 0.070 | [1] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | [1] |
| Cal-27 | Head and Neck Cancer | Not explicitly stated, but efficiently reduces H3K27me3 | [1] |
| A549 | Lung Cancer | Not explicitly stated, but suppresses tumor growth in xenografts | [1] |
| Daudi | Burkitt's Lymphoma | Not explicitly stated, but suppresses tumor growth in xenografts | [5] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not explicitly stated, but suppresses tumor growth in xenografts | [5] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound, from its entry into the cell to the downstream effects on gene expression and cell fate.
Caption: this compound covalently binds to EZH2, leading to its ubiquitination and proteasomal degradation.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in cell culture.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, RS4-11)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for EZH2 and H3K27me3
This protocol is for assessing the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.
Materials:
-
Cancer cell line of interest (e.g., Cal-27)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1-4 µM) for 48 hours.[3]
-
Cell Lysis: Wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for EZH2, Histone H3 for H3K27me3).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 2 µM) for 24 hours.[3]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating this compound in cell culture.
Caption: A generalized workflow for the in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
GNAO1 in Vivo Xenograft Models: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Guanine Nucleotide-Binding Protein Subunit Alpha-O1 (GNAO1) is a membrane-associated GTP-binding protein that plays a crucial role in intracellular signal transduction. While extensively studied in the context of neurological disorders, emerging evidence highlights its significance in oncology. In several cancer types, including glioma and colorectal cancer, GNAO1 has been identified as a potential tumor suppressor.[1][2] Its expression is often downregulated in tumor tissues compared to healthy tissue, and its re-expression has been shown to inhibit cancer cell proliferation and tumor growth.[1] These findings position GNAO1 as a compelling target for novel cancer therapeutics. This document provides detailed application notes and protocols for establishing and utilizing in vivo xenograft models to investigate the anti-tumor activity of GNAO1.
Data Presentation
The following tables summarize the quantitative outcomes from xenograft studies investigating the tumor-suppressive effects of GNAO1.
Table 1: Efficacy of GNAO1 Overexpression in a Colorectal Cancer Xenograft Model
| Treatment Group | Cell Line | Endpoint | Tumor Volume (mm³) | Reference |
| Control (Empty Vector) | HCT116 | Day 40 | 800 (average) | |
| GNAO1 Overexpression | HCT116 | Day 40 | Inhibition of tumor formation |
Table 2: Survival Analysis in an Orthotopic Glioma Stem Cell (GSC) Xenograft Model
| Treatment Group | Outcome | Observation | Reference |
| GNAO1 Adenovirus | Survival | Prolonged survival | |
| GNAO1 Adenovirus + Temozolomide | Survival | Further enhanced survival |
Note: Specific quantitative survival data (e.g., median survival, p-value) was not available in the reviewed literature, but the qualitative outcome of prolonged survival was reported.
Signaling Pathways
GNAO1 exerts its tumor-suppressive functions through distinct signaling pathways in different cancer types.
GNAO1 Signaling in Glioma Stem-Like Cells
In glioma stem-like cells (GSCs), GNAO1 overexpression has been shown to induce neural differentiation, thereby reducing tumorigenicity. This is achieved through the TRIM21/CREB/HES1 axis. GNAO1 facilitates the ubiquitination of CREB by TRIM21, leading to CREB degradation. This, in turn, reduces the expression of HES1, a downstream target of CREB that promotes stemness and inhibits differentiation. The downregulation of HES1 allows for the neural differentiation of GSCs, thus curbing their proliferative potential.
References
Determining the Potency of GNA002: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in oncology research, understanding the potency of novel therapeutic compounds is paramount. GNA002, a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2), has emerged as a promising anti-cancer agent.[1] This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor that targets EZH2, a histone methyltransferase that is frequently overexpressed in a variety of cancers.[1] It functions by covalently binding to the Cys668 residue within the SET domain of EZH2, leading to its degradation through COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1][2] This inhibition of EZH2 activity results in the reactivation of tumor suppressor genes that are silenced by the Polycomb Repressive Complex 2 (PRC2), of which EZH2 is a key component.[1][2]
This compound IC50 Values in Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The IC50 values, representing the concentration of this compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.070[1][2] |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103[1][2] |
This compound has also demonstrated significant anti-tumor activity in xenograft models of head and neck cancer (Cal-27), lung cancer (A549), and lymphoma (Daudi and Pfeiffer), though specific IC50 values for these cell lines from the provided search results are not explicitly stated.[1]
Signaling Pathway of this compound Action
This compound exerts its anti-cancer effects through a distinct signaling pathway that leads to the degradation of the EZH2 oncoprotein. The process is initiated by the covalent binding of this compound to EZH2, which then triggers a cascade of events culminating in the reactivation of tumor suppressor genes.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of this compound in a cancer cell line using a cell viability assay such as the MTT assay.
Detailed Experimental Protocol: MTT Assay for this compound IC50 Determination
This protocol provides a standard method for determining the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is indicative of cell viability.
Materials:
-
This compound compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Harvest cells during the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations. It is recommended to perform a wide range of concentrations in the initial experiment to determine the approximate IC50, followed by a narrower range in subsequent experiments for precision.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a humidified incubator. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Disclaimer: This document is intended for research use only. The protocols and information provided are based on currently available scientific literature. Researchers should optimize these protocols for their specific experimental conditions and cell lines.
References
Application Notes and Protocols for In Vitro GNAO1 Dose-Response Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNAO1 (Guanine Nucleotide-binding protein, Alpha-O subunit 1) encodes the Gαo protein, one of the most abundant Gα subunits of heterotrimeric G proteins in the central nervous system.[1] Gαo is critical in transducing signals from a variety of G protein-coupled receptors (GPCRs), including dopamine, serotonin, and opioid receptors.[1] It primarily couples to Gi/o pathways, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Mutations in GNAO1 can lead to severe neurodevelopmental disorders, often characterized by epilepsy and movement disorders, which can result from either loss-of-function or gain-of-function alterations in Gαo activity.[2][4]
These application notes provide detailed protocols for quantifying the activity of the Gαo protein in vitro, enabling the characterization of GNAO1 variants and the screening of potential therapeutic compounds. The following sections describe the Gαo signaling pathway and provide step-by-step protocols for Bioluminescence Resonance Energy Transfer (BRET) and GTPγS binding assays, two common methods for directly measuring Gαo activation.
Gαo Signaling Pathway
Upon activation by an agonist-bound GPCR, the Gαo subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This conformational change causes the dissociation of the Gαo-GTP subunit from the Gβγ dimer.[5] The freed Gαo-GTP subunit then interacts with downstream effectors, most notably inhibiting adenylyl cyclase, which reduces the production of the second messenger cAMP.[2][6] The Gβγ subunit can also independently modulate other effectors, such as ion channels.[6][7]
Experimental Protocols
Protocol 1: Gαo Activation Measurement using BRET Assay
This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the activation of Gαo by monitoring the dissociation of the Gαo and Gβγ subunits.[8] This assay relies on co-expressing a Gαo subunit fused to a Renilla luciferase (Rluc) donor and a Gβγ subunit fused to a Venus (a variant of Green Fluorescent Protein) acceptor.[8] Upon G protein activation, the subunits dissociate, leading to a decrease in the BRET signal.
Data Presentation: Representative Dose-Response Data
The following table presents representative data for the activation of Gαo1 by two different agonists, Clonidine and Norepinephrine, acting on the α2A adrenergic receptor, as measured by a BRET assay.[8]
| Agonist | Concentration (M) | BRET Ratio (Normalized) | % Max Response |
| Clonidine | 1.00E-10 | 0.98 | 2.5 |
| 1.00E-09 | 0.85 | 18.75 | |
| 1.00E-08 | 0.55 | 56.25 | |
| 1.00E-07 | 0.22 | 97.5 | |
| 1.00E-06 | 0.20 | 100 | |
| 1.00E-05 | 0.20 | 100 | |
| Norepinephrine | 1.00E-09 | 0.99 | 1.25 |
| 1.00E-08 | 0.92 | 10 | |
| 1.00E-07 | 0.65 | 43.75 | |
| 1.00E-06 | 0.28 | 90 | |
| 1.00E-05 | 0.21 | 98.75 | |
| 1.00E-04 | 0.20 | 100 |
Note: Data are representative and should be generated empirically for each experimental system. BRET ratios are normalized to the vehicle control.
Methodology
-
Cell Culture and Transfection:
-
Culture HEK293T cells or another suitable cell line in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed cells into 96-well, white, clear-bottom plates at a density that will result in 80-90% confluency at the time of the assay.
-
Co-transfect the cells with plasmids encoding the GPCR of interest, Gαo fused to Rluc, Gβ1, and Gγ2 fused to Venus.[8] Optimize the ratio of plasmids to ensure sufficient expression and signal.[7]
-
-
Assay Preparation:
-
24-48 hours post-transfection, remove the culture medium.
-
Wash the cells once with 100 µL of pre-warmed Tyrode's buffer or another suitable assay buffer.
-
Add 80 µL of assay buffer to each well.
-
-
BRET Measurement:
-
Prepare a serial dilution of the agonist compounds in the assay buffer at 5x the final desired concentration.
-
Add 10 µL of the Rluc substrate (e.g., coelenterazine (B1669285) h) to each well to achieve a final concentration of 5 µM.
-
Incubate the plate in the dark at 37°C for 5-10 minutes.
-
Measure the baseline BRET signal using a plate reader capable of simultaneous dual-emission detection (e.g., filters for 485 nm for Rluc and 530 nm for Venus).
-
Add 20 µL of the 5x agonist dilutions to the respective wells.
-
Immediately begin kinetic BRET measurements, reading every 1-2 minutes for at least 20-30 minutes to capture the full response curve.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the intensity of the acceptor emission (Venus) by the intensity of the donor emission (Rluc).
-
Normalize the BRET ratio data to the vehicle control wells.
-
Plot the normalized BRET ratio against the logarithm of the agonist concentration.
-
Fit the data using a sigmoidal dose-response equation (variable slope) to determine pharmacological parameters such as EC50 and Emax.[1]
-
Protocol 2: Gαo Activation Measurement using [³⁵S]GTPγS Binding Assay
This protocol measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon GPCR stimulation.[9] This is a direct functional assay performed on cell membranes.[10]
Methodology
-
Membrane Preparation:
-
Culture cells expressing the GPCR of interest and GNAO1 to a high density.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl, MgCl₂, EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., >40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
[³⁵S]GTPγS Binding Reaction:
-
In a 96-well plate, set up the reaction in a final volume of 200 µL per well.
-
To each well, add the following in order:
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Guanosine Diphosphate (GDP) to a final concentration of 10-30 µM (this concentration may require optimization).[10]
-
Cell membranes (5-20 µg of protein).
-
Varying concentrations of the agonist for the dose-response curve.
-
For non-specific binding control wells, add unlabeled GTPγS to a final concentration of 10 µM.
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, trapping the membranes on the filter.
-
Quickly wash the filters multiple times with ice-cold wash buffer (e.g., Tris-HCl, MgCl₂) to remove unbound [³⁵S]GTPγS.
-
Dry the filter mat completely.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts from wells with excess unlabeled GTPγS) from all other measurements to get specific binding.
-
Plot the specific [³⁵S]GTPγS binding (in counts per minute or disintegrations per minute) against the logarithm of the agonist concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the EC50 and Emax values.[9]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for performing an in vitro dose-response experiment for GNAO1 activation.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Gαo is a major determinant of cAMP signaling in the pathophysiology of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomol.com [biomol.com]
- 5. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
GNA002 Application Notes and Protocols: Time Course of EZH2 Degradation and Impact on Epithelial-Mesenchymal Transition Markers
For Research Use Only.
Introduction
GNA002 is a potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] this compound exerts its effects by covalently binding to the Cys668 residue within the SET domain of EZH2.[1][2][3][4] This binding event triggers the ubiquitination of EZH2, mediated by the E3 ubiquitin ligase "C terminus of Hsp70-interacting protein" (CHIP), leading to the subsequent degradation of EZH2 by the proteasome.[1][2][3][4] The degradation of EZH2 results in a reduction of H3K27 trimethylation and the reactivation of PRC2-silenced tumor suppressor genes.[1][3][4]
Dysregulation of EZH2 has been implicated in the progression of various cancers and is associated with the promotion of an aggressive, metastatic phenotype through processes such as the Epithelial-Mesenchymal Transition (EMT). EMT is characterized by the loss of epithelial markers, such as E-cadherin, and the gain of mesenchymal markers, like vimentin (B1176767).[5][6] Studies have shown that inhibition or degradation of EZH2 can reverse EMT, leading to an increase in E-cadherin expression and a decrease in vimentin expression.[6][7]
These application notes provide a detailed time course for EZH2 degradation following this compound treatment and protocols to investigate its effects on the EMT markers E-cadherin and vimentin.
Data Presentation
Table 1: Time Course of EZH2 Degradation by this compound
| Treatment Time | Expected EZH2 Protein Level (Relative to control) | Key Observations |
| 0 hours | 100% | Baseline EZH2 expression. |
| 6 hours | ~80-90% | Initial decrease in EZH2 levels may be observable. |
| 12 hours | ~50-60% | Significant reduction in EZH2 protein. |
| 24 hours | ~20-30% | Profound degradation of EZH2. Dissociation of the PRC2 complex is also noted at this time point.[8] |
| 48 hours | <10% | Near-complete degradation of EZH2 protein.[8] |
| 72 hours | <10% | Sustained degradation of EZH2. |
Note: The exact percentage of degradation may vary depending on the cell line, this compound concentration, and experimental conditions.
Table 2: Expected Changes in EMT Marker Expression with this compound Treatment (48-72 hours)
| Marker | Expected Change in Expression | Method of Detection |
| E-cadherin | Increase | Western Blot, Immunofluorescence |
| Vimentin | Decrease | Western Blot, Immunofluorescence |
Experimental Protocols
Protocol 1: Time-Course Analysis of EZH2 Degradation by Western Blot
This protocol details the procedure for analyzing the time-dependent degradation of EZH2 in cultured cells treated with this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., Cal-27, UMSCC-12)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against EZH2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 2 µM). For a time-course experiment, add the compound at different times to ensure all samples are harvested simultaneously. For example, for a 0, 6, 12, 24, and 48-hour time course, add this compound at 48, 42, 36, and 24 hours before the 0-hour time point is harvested.
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative EZH2 protein levels at each time point.
Protocol 2: Analysis of E-cadherin and Vimentin Expression by Western Blot
This protocol is to determine the effect of this compound on the expression of EMT markers.
Procedure: Follow the same procedure as in Protocol 1, but treat the cells with this compound for 48 to 72 hours. Use primary antibodies specific for E-cadherin and vimentin for the immunoblotting step.
Protocol 3: Immunofluorescence Staining for E-cadherin and Vimentin
This protocol allows for the visualization of E-cadherin and vimentin expression and localization within the cells.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibodies against E-cadherin and vimentin
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound for 48-72 hours.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against E-cadherin and vimentin (diluted in blocking solution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope.
Mandatory Visualization
Caption: this compound covalently binds to EZH2, leading to CHIP-mediated ubiquitination and proteasomal degradation.
Caption: Workflow for analyzing the effects of this compound on protein expression.
References
- 1. EZH2 inhibition promotes epithelial-to-mesenchymal transition in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Downregulation of EZH2 inhibits epithelial–mesenchymal transition in enzalutamide-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The degradation of EZH2 mediated by lncRNA ANCR attenuated the invasion and metastasis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancer of Zeste homolog 2 (EZH2) induces epithelial-mesenchymal transition in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EZH2-mediated epigenetic suppression of EphB3 inhibits gastric cancer proliferation and metastasis by affecting E-cadherin and vimentin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing GNA002 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that plays a critical role in epigenetic regulation and oncogenesis.[1][2] By inhibiting EZH2, this compound leads to the reactivation of tumor suppressor genes that are silenced in various cancers.[1] Emerging preclinical evidence suggests that targeting EZH2 can sensitize cancer cells to conventional chemotherapy, particularly DNA-damaging agents.[3][4][5] This document provides detailed application notes and protocols for investigating the synergistic anti-tumor effects of this compound in combination with standard chemotherapy.
While specific data on the combination of this compound with chemotherapy is still emerging, the protocols and data presented here are based on established principles of combining EZH2 inhibitors with cytotoxic agents, offering a robust framework for preclinical evaluation.
Mechanism of Action and Rationale for Combination Therapy
This compound covalently binds to Cys668 within the SET domain of EZH2, leading to its degradation via the ubiquitin-proteasome system.[1][2] This abrogates the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a repressive epigenetic mark, thereby reactivating the expression of silenced tumor suppressor genes.[1]
EZH2 is often overexpressed in cancer and contributes to resistance to chemotherapy.[4][6] The rationale for combining this compound with chemotherapy, particularly DNA-damaging agents like cisplatin, is based on the role of EZH2 in the DNA damage response (DDR). EZH2 inhibition has been shown to downregulate key genes involved in DNA repair, thus impairing the cancer cell's ability to recover from chemotherapy-induced DNA damage and leading to enhanced apoptosis.[5][7][8]
Data Presentation
In Vitro Efficacy of this compound Monotherapy
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Leukemia | 0.070 | [1] |
| RS4-11 | Leukemia | 0.103 | [1] |
| Cal-27 | Head and Neck Cancer | Not specified, but reduces H3K27me3 | [1] |
| A549 | Lung Cancer | Not specified, but suppresses tumor growth in vivo | [1] |
| Daudi | Burkitt's Lymphoma | Not specified, but suppresses tumor growth in vivo | [1] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not specified, but suppresses tumor growth in vivo | [1] |
Preclinical Synergistic Effects of EZH2 Inhibitors with Chemotherapy
This table summarizes the observed effects of combining EZH2 inhibitors with chemotherapy in preclinical models. This data provides a basis for designing combination studies with this compound.
| EZH2 Inhibitor | Chemotherapy Agent | Cancer Model | Observed Effect | Potential Mechanism | Reference |
| EZH2 knockdown | Cisplatin | Lung Cancer (A549 cells) | Enhanced sensitivity, increased apoptosis | Inhibition of cell viability | [1] |
| EZH2 knockdown | Cisplatin | Ovarian Cancer | Increased cytotoxicity | Sensitizes cells to cisplatin | [1] |
| GSK126 | Cisplatin | BRCA1-deficient cells | Increased growth inhibition and overall survival | Synthetic lethality | [1] |
| GSK126 | DNA-damaging agents | Multiple Myeloma | Sensitized MM cells to apoptosis | Aggravated DNA damage response | [7][8] |
| Tazemetostat | Pembrolizumab | Head and Neck Squamous Cell Carcinoma | Safe and tolerable combination | Immune modulation | [9] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Combination Therapy
Objective: To determine the synergistic, additive, or antagonistic effect of this compound and a chemotherapeutic agent on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Cell culture medium and supplements
-
96-well plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the chemotherapeutic agent.
-
Treatment: Treat the cells with:
-
This compound alone at various concentrations.
-
Chemotherapeutic agent alone at various concentrations.
-
A combination of this compound and the chemotherapeutic agent at fixed or variable ratios.
-
Vehicle control (e.g., DMSO).
-
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
Viability Assessment: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: In Vivo Xenograft Model for Combination Therapy Evaluation
Objective: To evaluate the in vivo efficacy of this compound in combination with chemotherapy on tumor growth.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Cancer cell line for xenograft implantation
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy alone
-
This compound + Chemotherapy
-
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for cisplatin).
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice regularly throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for H3K27me3 levels, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to monotherapies.
Visualizations
Caption: Synergistic mechanism of this compound and chemotherapy.
Caption: Experimental workflow for evaluating this compound combination therapy.
References
- 1. EZH2 Inhibition and Cisplatin as a Combination Anticancer Therapy: An Overview of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and Clinical Aspects of using Tazemetostate in Human ...: Ingenta Connect [ingentaconnect.com]
- 3. news-medical.net [news-medical.net]
- 4. Revolutionising cancer treatment: targeting EZH2 for a new era of precision medicine - ecancer [ecancer.org]
- 5. pnas.org [pnas.org]
- 6. Inhibition of EZH2 reverses chemotherapeutic drug TMZ chemosensitivity in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of EZH2 combined with DNA-damaging agents interferes with the DNA damage response in MM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of EZH2 combined with DNA‑damaging agents interferes with the DNA damage response in MM cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes: Synergistic Effects of GNAQ/GNA11 Pathway Inhibition and Immunotherapy
Introduction
Mutations in the G protein alpha subunits GNAQ and GNA11 are key oncogenic drivers in several cancers, most notably in over 90% of uveal melanoma (UM) cases.[1][2] These mutations, typically occurring at codon Q209, lock the G proteins in a constitutively active state, leading to the persistent activation of downstream signaling pathways.[2][3][4] Key among these are the Protein Kinase C (PKC) -> Mitogen-Activated Protein Kinase (MAPK) pathway and the Trio -> Rho/Rac -> YAP/TAZ pathway, which collectively drive tumor cell proliferation, survival, and metastasis.[5][6][7]
Uveal melanoma has historically been challenging to treat, showing limited response to conventional chemotherapy and immune checkpoint inhibitors that have proven effective in cutaneous melanoma.[1][5] This has spurred the development of targeted therapies aimed at the GNAQ/GNA11 pathway. While direct inhibition of GNAQ/GNA11 proteins is still in early stages, inhibitors targeting downstream nodes, such as the PKC inhibitor darovasertib (B560598) (IDE196), have shown promise.[8][9]
Emerging evidence and strong biological rationale suggest that combining GNAQ/GNA11 pathway inhibition with immunotherapy could offer a synergistic therapeutic strategy. This approach aims to simultaneously target the intrinsic oncogenic drivers of the tumor while potentiating an anti-tumor immune response. These notes provide an overview of the mechanisms, supporting data, and experimental protocols for investigating this promising combination therapy.
Mechanisms of Synergy
The synergy between GNAQ/GNA11 pathway inhibitors and immunotherapy is thought to arise from several interconnected mechanisms that render the tumor more susceptible to immune-mediated destruction.
-
Modulation of the Tumor Microenvironment (TME): Constitutive GNAQ/GNA11 signaling can shape an immunosuppressive TME. Inhibition of this pathway may reverse this phenotype by decreasing the production of immunosuppressive cytokines and promoting the infiltration and function of cytotoxic T lymphocytes.
-
Upregulation of Antigen Presentation: GNAQ/GNA11 pathway inhibitors can induce cellular stress and apoptosis, leading to the release of tumor-associated antigens.[10] This increased antigen availability can enhance priming and activation of tumor-specific T cells.
-
Inhibition of YAP/TAZ-Mediated Immune Evasion: The GNAQ/GNA11 pathway is a major activator of the transcriptional co-activators YAP and TAZ.[11][12] YAP/TAZ are known to directly upregulate the expression of the immune checkpoint ligand PD-L1, which suppresses T cell activity.[13] By inhibiting the GNAQ/GNA11-YAP/TAZ axis, it is possible to reduce PD-L1 expression on tumor cells, thereby overcoming a key mechanism of immune evasion and enhancing the efficacy of anti-PD-1/PD-L1 therapies.
-
Activation of Innate Immune Sensing (cGAS-STING Pathway): While direct links are still under investigation, therapies that induce DNA damage can lead to the accumulation of cytosolic DNA fragments. This cytosolic DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which activates the STING (Stimulator of Interferon Genes) pathway.[14][15][16] STING activation triggers the production of type I interferons, which are critical for cross-priming cytotoxic T cells and bridging the innate and adaptive immune responses. It is hypothesized that the cellular stress induced by GNAQ/GNA11 inhibition could promote cGAS-STING activation, creating an inflamed TME more responsive to immunotherapy.
Summary of Preclinical and Clinical Data
While research into the direct combination of GNAQ/GNA11 inhibitors and immunotherapy is still evolving, clinical trials investigating GNAQ/GNA11 pathway inhibitors provide valuable insights. The combination of the PKC inhibitor darovasertib with the c-Met inhibitor crizotinib (B193316) has shown significant clinical activity in metastatic uveal melanoma (mUM).
| Clinical Trial / Study | Therapeutic Agent(s) | Patient Population | Key Quantitative Outcomes | Reference |
| Phase 2 (NCT03947385) Interim Results | Darovasertib (PKC inhibitor) + Crizotinib (c-Met inhibitor) | Metastatic Uveal Melanoma (mUM) | First-Line mUM (n=8): Confirmed Overall Response Rate (ORR) of 50%. Any-Line mUM (n=35): Confirmed ORR of 31%. | [17] |
| Phase 2 Clinical Trial | Darovasertib + Crizotinib | First-Line mUM (n=20) | Disease Control Rate (DCR) of 90%. | [8] |
| Phase 2 Clinical Trial | Darovasertib + Crizotinib | Any-Line mUM (n=63) | Disease Control Rate (DCR) of 87%. | [8] |
A pivotal Phase 2/3 clinical trial (NCT05987332) is currently underway to directly compare the efficacy of darovasertib plus crizotinib against the investigator's choice of standard immunotherapy (pembrolizumab, ipilimumab + nivolumab, or dacarbazine) in first-line, HLA-A2 negative mUM.[8][18][19] The results of this trial will be critical in defining the role of GNAQ/GNA11 pathway inhibition relative to and potentially in combination with immunotherapy.
Visualizations of Key Pathways and Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. GNAQ/GNA11-Related Benign and Malignant Entities—A Common Histoembriologic Origin or a Tissue-Dependent Coincidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GNAQ inhibitors and how do they work? [synapse.patsnap.com]
- 4. Discovery of small molecule Gαq/11 protein inhibitors against uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Driver mutations in GNAQ and GNA11 genes as potential targets for precision immunotherapy in uveal melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Clinical Trial Evaluates Promising Combination Therapy for Metastatic Uveal Melanoma - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Oncogenic Gαq and Gα11 Inhibition by FR900359 in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of YAP/TAZ transcriptional regulators in resistance to anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YAP/TAZ as master regulators in cancer – modulation, function and therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 15. cGAS and STING: At the intersection of DNA and RNA virus-sensing networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. targetedonc.com [targetedonc.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
Application Notes and Protocols: Investigating the Role of GNAO1 in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNAO1 (Guanine Nucleotide-binding protein, Alpha-Activating activity polypeptide O) encodes the Gαo protein, a member of the Gi/o family of heterotrimeric G-protein α subunits. G-proteins are crucial molecular switches that transduce signals from G-protein coupled receptors (GPCRs) to intracellular effector pathways, thereby regulating a myriad of cellular processes.[1] While the role of GNAO1 is well-documented in neuronal development, its involvement in cancer is an emerging field of study with seemingly context-dependent functions.[1]
In hepatocellular and colorectal cancers, GNAO1 has been proposed to act as a tumor suppressor, where its expression is downregulated and its overexpression inhibits cell proliferation and migration.[2][3][4][5] Conversely, in breast cancer models, constitutively active mutants of Gαo have been shown to promote cancer cell migration and metastasis, suggesting a pro-oncogenic role.[6][7][8]
The specific function of GNAO1 in prostate cancer pathogenesis remains largely unexplored. These application notes provide a comprehensive framework for investigating the expression, function, and signaling pathways of GNAO1 in common prostate cancer cell lines. The following protocols and methodologies are designed to enable researchers to elucidate the potential role of GNAO1 as a therapeutic target or biomarker in prostate cancer.
Expression of G-Protein Alpha Subunits in Prostate Cancer Cell Lines
A critical first step in studying GNAO1 in prostate cancer is to determine its expression level in relevant cell lines. A previous study by El-Haibi et al. (2013) characterized the expression of several Gα subunits in normal prostate epithelial cells (RWPE-1) and various prostate cancer cell lines (LNCaP, C4-2B, PC3).[9][10] While this study provides a valuable baseline, it did not specifically profile Gαo (GNAO1). Therefore, initial experiments should include quantifying GNAO1 protein levels in the cell lines of interest.
Table 1: Reported Expression of Gα Subunits in Prostate Cell Lines
| Gα Subunit | RWPE-1 (Normal) | LNCaP (Androgen-Sensitive) | C4-2B (Androgen-Refractory) | PC3 (Androgen-Insensitive) |
| Gαi1, Gαi2, Gαi3 | Expressed | Expressed | Expressed | Expressed |
| Gαs | Expressed | Expressed | Reduced Expression | Reduced Expression |
| Gαq/11 | Expressed | Expressed | Not Detected | Not Detected |
| Gα12 | Not Detected | Not Detected | Expressed | Expressed |
| Gα13 | Low Expression | Low Expression | Elevated Expression | Elevated Expression |
| Data summarized from El-Haibi et al., Molecular Cancer, 2013.[9][10] Note: GNAO1 (Gαo) was not assessed in this study. |
Hypothesized GNAO1 Signaling Pathways in Prostate Cancer
Based on its function in other cancers and the known roles of Gi/o signaling, two potential pathways for GNAO1 in prostate cancer can be hypothesized.
Hypothesis A: Tumor Suppressive Role
In this model, GNAO1 expression is lost during prostate cancer progression. Its activity would normally lead to the inhibition of pro-proliferative pathways such as the mTOR/S6K cascade.
Hypothesis B: Pro-Metastatic Role
In this scenario, GNAO1 activity promotes cell migration and invasion, potentially through activation of pathways involving c-Src, which is known to be involved in cancer metastasis.[6][7]
Experimental Workflow
A systematic approach is required to test these hypotheses. The following workflow outlines the key experimental stages.
Quantitative Data Presentation (Example Data)
The following tables illustrate how quantitative data from the proposed experiments could be structured. These tables are for demonstrative purposes and should be populated with experimental results.
Table 2: Example Data - Effect of GNAO1 Knockdown on Prostate Cancer Cell Proliferation (72h post-transfection)
| Cell Line | Transfection Group | Proliferation (% of Scrambled siRNA Control) | P-value |
| DU145 | Scrambled siRNA | 100 ± 5.2 | - |
| GNAO1 siRNA #1 | 145 ± 8.1 | < 0.01 | |
| GNAO1 siRNA #2 | 138 ± 7.5 | < 0.01 | |
| PC3 | Scrambled siRNA | 100 ± 6.8 | - |
| GNAO1 siRNA #1 | 105 ± 7.2 | > 0.05 | |
| GNAO1 siRNA #2 | 108 ± 6.5 | > 0.05 |
Table 3: Example Data - Effect of GNAO1 Knockdown on Prostate Cancer Cell Migration (24h)
| Cell Line | Transfection Group | Migrated Cells per Field (Mean ± SD) | P-value |
| DU145 | Scrambled siRNA | 250 ± 25 | - |
| GNAO1 siRNA #1 | 241 ± 30 | > 0.05 | |
| GNAO1 siRNA #2 | 258 ± 28 | > 0.05 | |
| PC3 | Scrambled siRNA | 410 ± 35 | - |
| GNAO1 siRNA #1 | 155 ± 20 | < 0.001 | |
| GNAO1 siRNA #2 | 170 ± 22 | < 0.001 |
Experimental Protocols
Protocol 1: Analysis of GNAO1 Expression by Western Blot
This protocol describes the detection and quantification of endogenous GNAO1 protein in whole-cell lysates from prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, DU145, PC3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x) with β-mercaptoethanol
-
SDS-PAGE gels (e.g., 4-15% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Anti-GNAO1, Anti-GAPDH (or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Lysis:
-
Culture prostate cancer cells to 70-80% confluency in 6-well plates.
-
Wash cells twice with ice-cold PBS.
-
Add 150 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer to a 1x final concentration.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-GNAO1, diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
-
Protocol 2: GNAO1 Knockdown using siRNA
This protocol details the transient knockdown of GNAO1 expression in prostate cancer cells to assess its functional role.
Materials:
-
Prostate cancer cell lines
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM Reduced Serum Medium
-
siRNAs targeting GNAO1 (at least two independent sequences)
-
Non-targeting (scrambled) control siRNA
-
6-well plates
Procedure:
-
Cell Seeding:
-
One day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute 50 pmol of siRNA (GNAO1-targeting or scrambled control) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection:
-
Add the 500 µL siRNA-lipid complex dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 48-72 hours, harvest the cells for downstream applications (Western Blot to confirm knockdown, proliferation assay, migration assay). Knockdown efficiency should be confirmed for each experiment via Western Blot (Protocol 1).
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Cells transfected with GNAO1 or scrambled siRNA
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
24 hours post-transfection (from Protocol 2), trypsinize and count the cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Plate at least 3-5 replicate wells for each condition.
-
-
Incubation:
-
Incubate the plate for desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the results to the scrambled siRNA control group.
-
Protocol 4: Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the migratory capacity of cells through a porous membrane towards a chemoattractant.
Materials:
-
Cells transfected with GNAO1 or scrambled siRNA
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Complete medium with Fetal Bovine Serum (FBS) as a chemoattractant
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal Violet solution (for staining)
Procedure:
-
Cell Preparation:
-
48 hours post-transfection, serum-starve the cells for 12-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete medium containing 10% FBS to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension (20,000 cells) to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate for 12-24 hours (time to be optimized for each cell line) at 37°C.
-
-
Staining and Counting:
-
After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface by immersing the insert in methanol for 15 minutes.
-
Stain the cells by immersing the insert in 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
-
Data Acquisition:
-
Image the lower side of the membrane using a microscope.
-
Count the number of migrated cells in 5-10 random fields per insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Protocol 5: Investigation of Downstream Signaling by Western Blot
This protocol is used to determine if GNAO1 knockdown affects the activation (phosphorylation) of key signaling proteins.
Procedure:
-
Perform GNAO1 knockdown as described in Protocol 2.
-
Lyse cells and quantify protein as described in Protocol 1.
-
Perform Western Blotting as described in Protocol 1, but use primary antibodies targeting both the phosphorylated and total forms of the proteins of interest.
-
To test Hypothesis A (Tumor Suppressive): Probe for phospho-S6K (Thr389), total S6K, phospho-Akt (Ser473), total Akt.
-
To test Hypothesis B (Pro-Metastatic): Probe for phospho-Src family (Tyr416), total Src.
-
-
Analyze the results by quantifying the ratio of phosphorylated protein to total protein for each target. Compare the ratios between scrambled and GNAO1 siRNA-treated cells.
References
- 1. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. GNAO1 as a Novel Predictive Biomarker for Late Relapse in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The down-regulation of GNAO1 and its promoting role in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Active Gαi/o mutants accelerate breast tumor metastasis via the c-Src pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active Gαi/o mutants accelerate breast tumor metastasis via the c-Src pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Active Gαi/o Mutants Accelerate Breast Tumor Metastasis via the c-Src Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential G protein subunit expression by prostate cancer cells and their interaction with CXCR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential G protein subunit expression by prostate cancer cells and their interaction with CXCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Investigating the Effects of GNA002 on Breast Cancer Stem Cells
For Research Use Only.
Introduction
GNA002 is a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 is frequently overexpressed in various cancers, including breast cancer, and plays a crucial role in tumorigenesis and cancer progression.[1][2] Emerging evidence strongly implicates EZH2 in the maintenance and expansion of breast cancer stem cells (BCSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.[1][3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to study the effects of this compound on breast cancer stem cells. The document includes an overview of the mechanism of action of this compound, its potential impact on BCSC signaling pathways, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action of this compound
This compound is a derivative of Gambogenic acid (GNA) and acts as a specific, covalent inhibitor of EZH2.[1] Its mechanism of action involves:
-
Covalent Binding: this compound specifically and covalently binds to the cysteine 668 residue within the SET domain of EZH2.
-
EZH2 Degradation: This binding triggers the degradation of EZH2 through CHIP (COOH terminus of Hsp70-interacting protein)-mediated ubiquitination.[1]
-
Reduction of H3K27 Trimethylation: The degradation of EZH2 leads to a significant reduction in the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a key epigenetic mark for gene silencing.[1]
-
Reactivation of Tumor Suppressor Genes: By reducing H3K27me3 levels, this compound reactivates the expression of PRC2-silenced tumor suppressor genes, thereby inhibiting cancer cell proliferation and tumor growth.[1]
EZH2 and Breast Cancer Stem Cells
EZH2 is a critical regulator of BCSC properties, including self-renewal and differentiation.[1][3] Studies have shown that:
-
Overexpression in BCSCs: EZH2 is highly expressed in BCSCs compared to the bulk tumor population.[3]
-
Promotion of Self-Renewal: EZH2 promotes the self-renewal of BCSCs, as evidenced by increased mammosphere formation in vitro.[1]
-
Maintenance of BCSC Phenotype: Knockdown of EZH2 reduces the frequency of BCSCs, characterized by markers such as CD44+/CD24- and ALDH1 activity.[1][3]
-
Regulation of Key Signaling Pathways: EZH2 influences several signaling pathways crucial for BCSC maintenance, including the Notch and Wnt/β-catenin pathways.[1][5][6][7][8][9][10][11]
Given that this compound leads to the degradation of EZH2, it is hypothesized that this compound will effectively target the BCSC population by disrupting these critical functions.
Data Presentation: Expected Effects of this compound on Breast Cancer Stem Cells
The following tables summarize the expected quantitative outcomes from the proposed experiments based on the known effects of EZH2 inhibition.
Table 1: In Vitro Efficacy of this compound on Breast Cancer Cell Lines
| Cell Line | IC50 (µM) of this compound | Reference |
| MV4-11 | 0.070 | [1] |
| RS4-11 | 0.103 | [1] |
| Cal-27 | 1.1 (for EZH2 inhibition) | [1] |
Table 2: Expected Effects of this compound on Breast Cancer Stem Cell Properties
| Parameter | Expected Outcome with this compound Treatment |
| Mammosphere Formation Efficiency (MFE) | Decrease |
| Percentage of ALDH+ cells | Decrease |
| Percentage of CD44+/CD24- cells | Decrease |
| Expression of Stemness Genes (e.g., SOX2, OCT4, NANOG) | Decrease |
| In Vivo Tumor Initiation Capacity | Decrease |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the impact of this compound on breast cancer stem cells.
Protocol 1: Mammosphere Formation Assay
This assay assesses the self-renewal capacity of BCSCs.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) or primary patient-derived cells
-
This compound
-
DMEM/F12 medium
-
B27 supplement
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Insulin (5 µg/mL)
-
Hydrocortisone (0.5 µg/mL)
-
Heparin (4 µg/mL)
-
Penicillin/Streptomycin
-
Trypsin-EDTA
-
Ultra-low attachment plates (6-well or 96-well)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation: Culture breast cancer cells to 70-80% confluency. Harvest cells using Trypsin-EDTA and wash with PBS. Resuspend cells in serum-free mammosphere culture medium to obtain a single-cell suspension.
-
Seeding: Plate the cells at a low density (e.g., 500 - 20,000 cells/mL) in ultra-low attachment plates.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Quantification: Count the number of mammospheres (typically >50 µm in diameter) in each well using an inverted microscope.
-
Calculation of Mammosphere Formation Efficiency (MFE): MFE (%) = (Number of mammospheres / Number of cells seeded) x 100
-
Secondary Sphere Formation (Optional): To assess self-renewal over multiple generations, collect primary mammospheres, dissociate them into single cells, and re-plate them under the same conditions.
Protocol 2: ALDEFLUOR™ Assay for Aldehyde Dehydrogenase (ALDH) Activity
This assay identifies the BCSC population based on high ALDH enzymatic activity.
Materials:
-
Breast cancer cells
-
This compound
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
ALDEFLUOR™ Assay Buffer
-
Activated ALDEFLUOR™ reagent (BAAA)
-
DEAB (N,N-diethylaminobenzaldehyde), a specific ALDH inhibitor
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat breast cancer cells with this compound at desired concentrations for a specified period (e.g., 48-72 hours).
-
Cell Preparation: Harvest and wash the cells. Resuspend 1 x 10^6 cells in 1 mL of ALDEFLUOR™ Assay Buffer.
-
Staining:
-
Test Sample: Add 5 µL of activated ALDEFLUOR™ reagent to the cell suspension.
-
Control Sample: Immediately transfer 0.5 mL of the cell suspension from the test sample to a new tube containing 5 µL of DEAB.
-
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Washing: Centrifuge the cells at 250 x g for 5 minutes and resuspend the pellet in 0.5 mL of ALDEFLUOR™ Assay Buffer.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DEAB-treated sample is used to set the gate for the ALDH-positive population. The percentage of ALDH+ cells in the this compound-treated and control groups can then be determined.
Protocol 3: In Vivo Tumorigenicity Assay
This assay is the gold standard for evaluating the tumor-initiating capacity of BCSCs.
Materials:
-
Breast cancer cells pre-treated with this compound or vehicle control
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Matrigel
-
PBS
-
Syringes and needles
Procedure:
-
Cell Preparation: Treat breast cancer cells with this compound or vehicle control in vitro. Harvest and resuspend the cells in a 1:1 mixture of PBS and Matrigel.
-
Injection: Inject serial dilutions of the cell suspension (e.g., 10^5, 10^4, 10^3, 10^2 cells) subcutaneously or into the mammary fat pad of female immunocompromised mice.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation by palpation. Measure tumor size with calipers.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Determine the tumor incidence and latency for each group. The ability to form tumors from a low number of injected cells is indicative of a higher BCSC frequency.
Mandatory Visualizations
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; EZH2 [label="EZH2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ubiquitination [label="Ubiquitination &\nDegradation", fillcolor="#F1F3F4", fontcolor="#202124"]; H3K27me3 [label="H3K27me3", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Suppressor [label="Tumor Suppressor Genes\n(e.g., p16, E-cadherin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; BCSC_Properties [label="BCSC Properties\n(Self-renewal, Proliferation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Notch [label="Notch Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wnt [label="Wnt/β-catenin Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF1 [label="RAF1-β-catenin Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> EZH2 [label=" inhibits & degrades"]; EZH2 -> Ubiquitination [style=dashed]; EZH2 -> H3K27me3 [label=" catalyzes"]; H3K27me3 -> Tumor_Suppressor [label=" represses", arrowhead=tee]; Tumor_Suppressor -> BCSC_Properties [label=" inhibit", arrowhead=tee]; EZH2 -> Notch [label=" activates"]; EZH2 -> Wnt [label=" activates"]; EZH2 -> RAF1 [label=" activates"]; Notch -> BCSC_Properties [label=" promote"]; Wnt -> BCSC_Properties [label=" promote"]; RAF1 -> BCSC_Properties [label=" promote"]; } this compound mechanism of action on BCSC signaling.
Experimental Workflow
// Nodes start [label="Breast Cancer Cells\n(Cell lines or Primary)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treatment with this compound\n(vs. Vehicle Control)", fillcolor="#FBBC05", fontcolor="#202124"]; invitro [label="In Vitro Assays", shape=plaintext, fontcolor="#202124"]; mammosphere [label="Mammosphere\nFormation Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; aldefluor [label="ALDEFLUOR™\nAssay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; flow [label="Flow Cytometry\n(CD44/CD24)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invivo [label="In Vivo Assay", shape=plaintext, fontcolor="#202124"]; xenograft [label="Tumorigenicity Assay\n(NOD/SCID mice)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis", shape=plaintext, fontcolor="#202124"]; mfe [label="MFE Calculation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; aldh [label="ALDH+ Percentage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cd_markers [label="CD44+/CD24- Percentage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; tumor_incidence [label="Tumor Incidence\n& Latency", fillcolor="#EA4335", fontcolor="#FFFFFF"]; conclusion [label="Conclusion on this compound\nEffects on BCSCs", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treatment; treatment -> invitro; treatment -> invivo; invitro -> mammosphere; invitro -> aldefluor; invitro -> flow; invivo -> xenograft; mammosphere -> mfe; aldefluor -> aldh; flow -> cd_markers; xenograft -> tumor_incidence; mfe -> analysis; aldh -> analysis; cd_markers -> analysis; tumor_incidence -> analysis; analysis -> conclusion; } Workflow for studying this compound on BCSCs.
References
- 1. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncanonical Functions of the Polycomb Group Protein EZH2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 is required for breast and pancreatic cancer stem cell maintenance and can be used as a functional cancer stem cell reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 promotes expansion of breast tumor initiating cells through activation of RAF1-β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. EZH2 expands breast stem cells through activation of NOTCH1 signaling [cancer.fr]
- 7. EZH2 expands breast stem cells through activation of NOTCH1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integration of Estrogen and Wnt Signaling Circuits by the Polycomb Group Protein EZH2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Ezh2 promotes mammary tumor initiation through epigenetic regulation of the Wnt and mTORC1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: GNA002 as a Chemical Probe for Studying PRC2 Complex Integrity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator essential for maintaining cell identity and proper development.[1] The core complex consists of four subunits: Enhancer of zeste homolog 2 (EZH2) or its homolog EZH1, Embryonic Ectoderm Development (EED), Suppressor of zeste 12 (SUZ12), and RbAp46/48.[2][3][4] EZH2 is the catalytic subunit, responsible for mono-, di-, and trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), a hallmark of transcriptionally silenced chromatin.[2][4][5] The integrity of this complex is crucial, as the stability and enzymatic activity of EZH2 are dependent on its interaction with EED and SUZ12.[6][7][8] Disruption of any core component can lead to the destabilization of the entire complex.[9][10]
GNA002 is a potent and specific covalent inhibitor of EZH2.[11][12] It serves as a powerful chemical tool not only for inhibiting the methyltransferase activity of PRC2 but also for investigating the structural integrity and subunit interdependence of the complex. This application note provides a detailed overview and protocols for using this compound to study PRC2 complex dynamics.
Mechanism of Action
This compound exerts its effects through a dual mechanism that makes it uniquely suited for studying PRC2 integrity:
-
Covalent Inhibition: this compound specifically and covalently binds to cysteine 668 (Cys668) within the catalytic SET domain of EZH2.[11][12] This binding irreversibly inhibits the histone methyltransferase (HMTase) activity of the complex.
-
Induced Protein Degradation: Beyond enzymatic inhibition, the binding of this compound to EZH2 triggers the ubiquitination of EZH2 by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), leading to its proteasome-mediated degradation.[11][12]
This induced degradation of the catalytic subunit provides a direct method for assessing the stability of the remaining PRC2 components, such as SUZ12 and EED, and the overall integrity of the complex.
Data Presentation: this compound Activity
Quantitative data for this compound's activity is summarized below, providing reference concentrations for experimental design.
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| EZH2 Enzymatic Inhibition (IC50) | 1.1 µM | In vitro assay | Measures direct inhibition of methyltransferase activity. | [11][12] |
| Cell Proliferation Inhibition (IC50) | 0.070 µM | MV4-11 | Demonstrates potent anti-proliferative effects in a cancer cell line. | [11][12] |
| Cell Proliferation Inhibition (IC50) | 0.103 µM | RS4-11 | Shows efficacy across multiple cancer cell lines. | [11][12] |
| Effective Concentration for H3K27me3 Reduction | 0.1 - 4 µM (48h) | Cal-27 | Efficiently reduces the PRC2-mediated histone mark in cells. | [6][12] |
| Effective Concentration for PRC2 Subunit Reduction | 2 µM (24h) | Cal-27 | Causes a measurable decrease in the protein levels of PRC2 components. | [6] |
Visualizations
Caption: Mechanism of this compound-induced PRC2 disruption and EZH2 degradation.
Caption: Experimental workflow for assessing PRC2 integrity using this compound.
Caption: Logical cascade of this compound's effects on the PRC2 complex and gene expression.
Experimental Protocols
The following protocols provide a framework for using this compound to investigate PRC2 complex integrity. Researchers should optimize conditions for their specific cell lines and experimental systems.
Protocol 1: Western Blot Analysis of PRC2 Subunit Stability
This protocol is designed to measure the protein levels of core PRC2 subunits following this compound treatment, thereby assessing the stability of the complex.
Materials:
-
Cell culture reagents
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, anti-Total H3, anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells to achieve 60-70% confluency. Treat with this compound (e.g., 2 µM) and an equivalent volume of DMSO for desired time points (e.g., 24, 48 hours).[6]
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate with primary antibodies overnight at 4°C, according to manufacturer's recommendations.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imager.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of EZH2, SUZ12, and EED to the loading control. A decrease in EZH2 and SUZ12 levels upon this compound treatment indicates complex destabilization.[6]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess PRC2 Integrity
This protocol determines if this compound disrupts the interaction between core PRC2 subunits, such as EZH2 and EED.[6]
Materials:
-
Treated cell lysates (from Protocol 1, using a non-denaturing lysis buffer like Triton X-100 based buffer)
-
Co-IP primary antibody (e.g., anti-EZH2 or anti-EED) and corresponding isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer or a modification)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Lysate Preparation: Prepare cell lysates from this compound- and DMSO-treated cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Pre-clear 500-1000 µg of protein lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Collect the supernatant and add 2-5 µg of the primary antibody (e.g., anti-EZH2) or control IgG. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluates by Western blot (Protocol 1) using antibodies against the expected interacting partners (e.g., blot for EED and SUZ12 after pulling down EZH2).
-
Analysis: Compare the amount of co-precipitated protein (e.g., EED) in the this compound-treated sample versus the control. A reduced amount of EED in the EZH2 immunoprecipitate from this compound-treated cells indicates a disruption of the PRC2 complex.[6]
Protocol 3: Chromatin Immunoprecipitation (ChIP-qPCR)
This protocol measures the functional consequence of PRC2 disruption by quantifying the levels of H3K27me3 at specific PRC2 target gene promoters.
Materials:
-
Cell treatment reagents
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
Nuclei isolation and chromatin shearing buffers[13]
-
Sonicator (e.g., Bioruptor)
-
ChIP-grade anti-H3K27me3 antibody and control IgG
-
Protein A/G beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer and Proteinase K
-
Reagents for reverse cross-linking (NaCl)
-
DNA purification kit
-
qPCR primers for known PRC2 target gene promoters and a negative control region
-
SYBR Green qPCR Master Mix
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound and DMSO as described. Fix cells by adding formaldehyde directly to the media (1% final concentration) for 10 minutes at room temperature. Quench with glycine.
-
Chromatin Preparation: Harvest cells, lyse to isolate nuclei, and resuspend the nuclear pellet in a shearing buffer.[13]
-
Chromatin Shearing: Sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation: Dilute the sheared chromatin and perform immunoprecipitation overnight at 4°C with an anti-H3K27me3 antibody or control IgG. Use a small fraction of the chromatin as an "input" control.
-
Immune Complex Capture and Washes: Capture the antibody-chromatin complexes with Protein A/G beads. Perform sequential washes with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by adding NaCl and incubating overnight at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit.
-
qPCR Analysis: Perform qPCR using primers for known PRC2 target gene promoters.
-
Analysis: Calculate the enrichment of H3K27me3 at target promoters relative to the input and normalize to the IgG control. A significant reduction in the H3K27me3 signal at these promoters in this compound-treated cells demonstrates a functional loss of PRC2 activity.[6]
References
- 1. Structural basis for the inhibition of PRC2 by active transcription histone posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suz12 is essential for mouse development and for EZH2 histone methyltransferase activity | The EMBO Journal [link.springer.com]
- 8. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic disruption of Polycomb-repressive complex 2-mediated gene repression selectively induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Capturing the Onset of PRC2-Mediated Repressive Domain Formation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing GNA002 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing GNA002 concentration in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and specific covalent inhibitor of Enhancer of zeste homolog 2 (EZH2), with an IC50 of 1.1 μM.[1][2] It functions by specifically and covalently binding to the Cys668 residue within the SET domain of EZH2.[1][2] This binding triggers the degradation of EZH2 through a process called CHIP-mediated ubiquitination.[1][2] The ultimate biological effect is a reduction in EZH2-mediated H3K27 trimethylation, which leads to the reactivation of PRC2-silenced tumor suppressor genes.[1][2]
Q2: What is the expected effect of this compound on cell viability?
A2: this compound has been shown to inhibit the proliferation of numerous cancer cell lines and induce apoptosis (programmed cell death).[3] Its anti-cancer effects are linked to its ability to inhibit EZH2. For instance, it has demonstrated IC50 values of 0.070 μM and 0.103 μM for MV4-11 and RS4-11 cancer cell lines, respectively.[1][2] The induction of apoptosis by this compound is associated with a decrease in mitochondrial membrane potential and an increased expression of the pro-apoptotic protein Bim.[3]
Q3: What is a good starting concentration range for this compound in a cell viability assay?
A3: For a novel compound or a new cell line, it is recommended to start with a broad, logarithmic dilution series to establish a dose-response curve. A suggested starting range could be from 1 nM to 100 µM.[4] Given the known IC50 values of this compound in some cell lines are in the sub-micromolar range, ensuring your concentration range covers from nanomolar to low micromolar concentrations is crucial.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[4] It is critical to minimize the final DMSO concentration in your cell culture medium to 0.1% or lower to avoid solvent-induced cytotoxicity.[4] Stock solutions should be aliquoted to prevent multiple freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4]
Troubleshooting Guides
Issue 1: No observable effect of this compound on cell viability at tested concentrations.
| Possible Cause | Solution |
| Concentration too low | Test a higher concentration range. This compound's potency can vary between cell lines.[4] |
| Compound instability | Prepare fresh dilutions of this compound for each experiment. Ensure proper storage of the stock solution.[4] |
| Insensitive cell line | Confirm that your cell line expresses EZH2. Use a positive control compound known to affect your cell line to validate the assay's responsiveness.[4] |
| Incorrect incubation time | The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[4] |
Issue 2: High levels of cell death observed across all this compound concentrations, including the lowest.
| Possible Cause | Solution |
| Compound-induced cytotoxicity | The tested concentration range may be too high for your specific cell line. Perform a dose-response experiment with a much wider range of concentrations, including significantly lower ones.[4] |
| Solvent toxicity | Ensure the final DMSO concentration in the media is non-toxic (≤0.1%). Run a vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess its effect.[4] |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Solution |
| Inconsistent cell culture conditions | Standardize cell culture parameters, including cell passage number, confluency at the time of treatment, and media composition.[4] |
| Pipetting errors | Ensure accurate and consistent pipetting, especially during the preparation of serial dilutions. Regularly calibrate your pipettes.[4] |
| Edge effects in microplates | Evaporation from the outer wells of a microplate can concentrate this compound and affect results. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution to create a range of working concentrations. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound treatment) and a "no treatment" control.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[6]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Mix thoroughly to ensure complete solubilization.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent GNA002 Results
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues that may lead to inconsistent results during experiments with GNA002.
Frequently Asked Questions (FAQs)
Q1: I'm observing high variability in cell viability (e.g., MTT, CellTiter-Glo) assay results between replicate wells. What are the common causes?
High variability between replicates often points to technical inconsistencies in the experimental setup. Here are the most common culprits:
-
Uneven Cell Seeding: Inconsistent cell numbers seeded across wells is a primary source of variability. Ensure your cell suspension is homogenous before and during plating by gently mixing between pipetting steps.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or this compound solutions can introduce significant errors.[1] It is crucial to calibrate pipettes regularly and use appropriate pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are susceptible to evaporation, which can concentrate this compound and affect cell growth.[1][2] To mitigate this, it is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[1][2]
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous media. If the compound precipitates, its effective concentration will be inconsistent. See the question below on solubility for mitigation strategies.
Q2: My this compound stock solution appears cloudy, or I suspect it's not fully soluble in my cell culture media. How can I improve solubility and ensure consistent dosing?
Poor solubility is a frequent cause of inconsistent results.
-
Proper Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Dilutions: When preparing working concentrations, perform serial dilutions from the DMSO stock into pre-warmed (37°C) cell culture medium.[2] This can improve the solubility of some compounds. Ensure thorough mixing at each dilution step.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.[2] Remember to include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q3: The IC50 value of this compound varies significantly between experiments. What factors could be causing this?
Inconsistent IC50 values often stem from biological or procedural variability.
-
Cell Line Integrity: Cell lines can experience genetic drift with increasing passage numbers, leading to altered growth rates and drug responses.[1] It is critical to use authenticated, low-passage cell lines for all experiments.
-
Cell Seeding Density: The initial number of cells seeded can impact the apparent potency of a compound. Higher cell densities may require higher concentrations of this compound to achieve the same effect. Standardize your cell seeding density for all experiments.[3]
-
Incubation Time: The duration of this compound treatment should be kept consistent across all experiments. A time-course experiment can help determine the optimal treatment duration.
-
Assay-Specific Variability: The choice of viability assay can influence results, as some compounds may interfere with the assay chemistry.[1]
Experimental Protocols & Data Interpretation
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, carefully remove the old medium and add 100 µL of medium containing serial dilutions of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Protocol: Western Blot for EZH2 Degradation
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations to determine the optimal conditions for EZH2 degradation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against EZH2 and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an ECL substrate.
Data Presentation: Assay Quality Control
To ensure the reliability and reproducibility of your assays, it is important to monitor key quality control metrics.
| Metric | Recommended Range | Description |
| Coefficient of Variation (CV) | < 20% (ideally < 5%) | Measures the variation between replicate wells. High CV indicates technical inconsistency.[3] |
| Signal Window (SW) | > 2 Standard Deviations (SD) | The difference between the positive and negative controls. A larger window indicates a more robust assay.[3] |
| Z-factor | > 0.4 (ideally > 0.75) | A measure of assay quality that combines signal dynamic range and data variation. A Z-factor close to 1 indicates an excellent assay.[3] |
Visual Guides
This compound Experimental Workflow
Caption: A typical workflow for assessing cell viability after this compound treatment.
This compound Signaling Pathway
Caption: The proposed mechanism of action for this compound-induced EZH2 degradation.
References
GNA002 Technical Support Center: Preventing Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of GNA002 precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. Why is this happening?
A1: This is a common phenomenon known as "crashing out" and typically occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media.[1][2][3] The rapid change in solvent properties drastically reduces the solubility of a hydrophobic compound like this compound, causing it to precipitate.[1][2]
Q2: I've prepared a high-concentration stock of this compound in DMSO to minimize the final solvent concentration, but it still precipitates. What should I do?
A2: While creating a concentrated stock is a good practice, adding a small volume of highly concentrated this compound directly to your media can create localized areas of supersaturation, leading to precipitation.[3][4] It is often better to perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous medium.[1][5]
Q3: Can the type of cell culture medium or the presence of serum affect this compound precipitation?
A3: Yes, both the medium composition and the presence of serum can influence the solubility of this compound. Different media formulations have varying ionic strengths and pH levels, which can impact drug solubility.[2] Serum proteins, such as albumin, can bind to hydrophobic compounds and may help to increase their apparent solubility in the medium.[2][3]
Q4: What is the maximum recommended final concentration of DMSO for my cell culture experiments with this compound?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at 0.5% or lower.[2][3][4] However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment (media with the same final DMSO concentration but without this compound) to determine the maximum tolerable DMSO concentration for your specific cell line.[2][3]
Troubleshooting Guide: this compound Precipitation
If you are experiencing precipitation of this compound in your cell culture media, follow this step-by-step troubleshooting guide.
Issue 1: Immediate Precipitation Upon Dilution
If this compound precipitates immediately upon addition to the cell culture medium, consider the following causes and solutions.
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High Final Concentration: The intended final concentration of this compound may be above its solubility limit in the aqueous medium.
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Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid shift from an organic to an aqueous environment, leading to precipitation.[1][2]
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Solution 1: Perform a stepwise dilution. First, create an intermediate dilution of your this compound stock in DMSO. Then, add this intermediate stock to your pre-warmed media.[1][4][5]
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Solution 2: Add the this compound stock solution dropwise to the vortexing cell culture medium to ensure rapid and even dispersion.[1]
-
-
Low Temperature of Media: The solubility of many compounds, including likely this compound, is lower at colder temperatures.
Issue 2: Precipitation Over Time in the Incubator
If the medium appears clear initially but a precipitate forms after some time in the incubator, this could be due to:
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Compound Instability: this compound may not be stable in the culture medium at 37°C for extended periods.
-
Solution: Prepare fresh this compound working solutions for each experiment and minimize the time between preparation and use.[2]
-
-
Media Evaporation: Evaporation of the medium in the incubator can lead to an increase in the effective concentration of this compound, pushing it beyond its solubility limit.
-
Solution: Ensure proper humidification of your incubator to minimize evaporation.[2]
-
Factors Influencing this compound Solubility
The following table summarizes key factors that can affect the solubility of this compound in cell culture media and provides recommended actions to mitigate precipitation.
| Factor | Potential Issue | Recommended Action |
| Final Concentration | Exceeds aqueous solubility limit. | Determine the maximum soluble concentration by performing a solubility test. Start with lower concentrations if precipitation is observed.[1] |
| Solvent Concentration | Final DMSO concentration may be too low to maintain solubility. | While keeping DMSO levels low to avoid toxicity (typically ≤0.5%), ensure it is sufficient. A vehicle control is essential.[2][4] |
| Dilution Method | Rapid dilution of concentrated DMSO stock causes the compound to "crash out". | Perform serial dilutions in DMSO first. Add the final stock to media in a stepwise manner or dropwise while vortexing.[1][2][5] |
| Temperature | Cold media decreases compound solubility. | Always pre-warm the cell culture medium to 37°C before adding this compound.[1][2][4] |
| Media Composition | pH, salt concentration, and other components can affect solubility. | Ensure your medium is at the correct physiological pH (typically 7.2-7.4).[3] Test solubility in different media formulations if issues persist. |
| Serum Presence | Serum proteins can bind to this compound, affecting its solubility. | Test for solubility in both serum-free and serum-containing media to see if serum aids in solubilization.[2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol provides a best-practice method for preparing a working solution of this compound to minimize precipitation.
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Prepare a High-Concentration Stock Solution: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can be used if necessary.[2][4] Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Create Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the high-concentration stock solution. Perform serial dilutions of this stock in 100% DMSO to create intermediate concentrations that are closer to your final desired concentration.[5]
-
Prepare the Final Working Solution:
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Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[1][2]
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To prepare your final working solution, add a small volume of the appropriate DMSO intermediate stock to the pre-warmed medium. For example, to achieve a 10 µM final concentration with 0.1% DMSO, you could add 1 µL of a 10 mM intermediate stock to 1 mL of medium.
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It is crucial to add the DMSO stock to the medium, not the other way around. Add the stock dropwise while gently vortexing the medium to ensure rapid mixing and prevent localized high concentrations.[1]
-
-
Final Check: After preparing the final working solution, visually inspect it for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.[1]
Protocol 2: Determining Maximum Soluble Concentration of this compound
This protocol helps you determine the highest concentration of this compound that remains soluble in your specific cell culture conditions.
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Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound stock solution in DMSO.[1]
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Add to Media: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium (e.g., 199 µL). Include a DMSO-only control.[1]
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).[1]
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Assess Precipitation: Visually inspect the wells for any cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength between 500-600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.[1]
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Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the incubation period is the maximum working soluble concentration under those specific conditions.[1]
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation in media.
Caption: this compound mechanism of action on the EZH2 signaling pathway.
References
GNAO1 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects in cellular assays involving GNAO1.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of off-target effects when studying GNAO1 in cellular assays?
A1: Off-target effects in GNAO1 cellular assays primarily arise from the therapeutic modality being used. For gene editing technologies like CRISPR/Cas9, off-target effects are unintended genomic alterations at sites with sequence similarity to the guide RNA.[1][2] For RNA interference (RNAi) approaches, such as siRNA or shRNA, off-target effects occur when the RNAi molecule partially binds to and silences unintended mRNA transcripts.[3][4][5]
Q2: How can I predict potential off-target sites for my CRISPR/Cas9 experiment targeting GNAO1?
A2: Several bioinformatics tools are available to predict potential off-target sites for your guide RNA (sgRNA) sequence. These tools scan the genome for sequences that have homology to your sgRNA and the adjacent Protospacer Adjacent Motif (PAM). It is crucial to use these tools during the design phase of your experiment to select the most specific sgRNA.[1]
Q3: My cells are showing unexpected toxicity after siRNA transfection for GNAO1 knockdown. What could be the cause?
A3: Unexpected toxicity following siRNA transfection can be a result of off-target effects.[6] The siRNA may be downregulating essential genes in a sequence-dependent but target-independent manner.[4][6] This can trigger cellular stress pathways and lead to apoptosis or reduced cell viability. It is recommended to test multiple siRNA sequences and perform a transcriptome-wide analysis to identify potential off-target silencing.
Q4: What are the key differences in off-target effects between transient siRNA knockdown and stable shRNA expression for GNAO1?
A4: While both siRNA and shRNA can induce off-target effects through unintended gene silencing, the duration and potential for cumulative effects differ. With transient siRNA, off-target effects are temporary. In contrast, stable shRNA expression, often delivered via viral vectors like AAV, can lead to persistent off-target gene suppression, which may result in more pronounced and potentially confounding long-term phenotypic changes.[3] Transcriptome changes associated with AAV transduction itself have also been observed.[3]
Troubleshooting Guides
CRISPR/Cas9-Mediated GNAO1 Editing
| Issue | Potential Cause | Troubleshooting Steps |
| Low on-target editing efficiency with high off-target cleavage | Suboptimal sgRNA design. | 1. Redesign sgRNAs using multiple prediction tools to minimize off-target scores. 2. Experimentally validate the top 3-5 sgRNA candidates for on-target efficiency and off-target cleavage at predicted sites. |
| Unexpected cellular phenotype after GNAO1 editing | Off-target mutations in functionally important genes. | 1. Perform whole-genome sequencing or targeted sequencing of predicted off-target sites in your edited cell population. 2. Analyze the functional pathways of any identified off-target genes to assess their potential contribution to the observed phenotype. |
| Inconsistent results across different clonal cell lines | Random integration of CRISPR/Cas9 components or clonal variation in off-target mutations. | 1. Screen multiple clonal lines for the desired on-target edit and the absence of off-target mutations at the most likely sites. 2. Characterize the top candidate clones thoroughly before proceeding with downstream assays. |
RNAi-Mediated GNAO1 Silencing
| Issue | Potential Cause | Troubleshooting Steps |
| Poor correlation between GNAO1 knockdown level and observed phenotype | The phenotype is influenced by the off-target effects of the siRNA/shRNA. | 1. Use at least two independent siRNA/shRNA sequences targeting different regions of the GNAO1 transcript. A consistent phenotype with both reagents is more likely to be on-target. 2. Perform a rescue experiment by re-expressing a codon-modified, siRNA-resistant GNAO1. |
| High levels of cell death or stress | Off-target-induced toxicity.[6] | 1. Lower the concentration of the siRNA used for transfection. 2. Use chemically modified siRNAs that are designed to reduce off-target effects. 3. Pool multiple siRNAs targeting the same gene, which can be used at a lower overall concentration and may mitigate off-target effects of any single siRNA.[4] |
| Discrepancies with results from other GNAO1 perturbation methods (e.g., inhibitors) | The RNAi reagent has off-target effects that are not present with other methods. | 1. Conduct a transcriptome analysis (e.g., RNA-seq) to identify all genes downregulated by your siRNA/shRNA. 2. Compare the list of downregulated genes to known signaling pathways to understand potential off-target mechanisms. |
Quantitative Data on Off-Target Analysis
The following table summarizes predicted off-target sites for an sgRNA designed to target the mouse Gnao1 gene. This data is illustrative of the type of analysis required to assess CRISPR/Cas9 specificity.
| Rank | Predicted Off-Target Site | Chromosome | Mismatches |
| 1 | Aurkaip1 | chr11 | 2 |
| 2 | Zfp57 | chr7 | 3 |
| 3 | Slc25a25 | chr2 | 3 |
| 4 | Tmem132c | chr1 | 3 |
| 5 | Pde4d | chr13 | 3 |
| 6 | Intergenic | chr1 | 3 |
| 7 | Intronic | chr5 | 3 |
| 8 | Intergenic | chr17 | 3 |
| 9 | Intronic | chr3 | 3 |
| 10 | Intronic | chr12 | 3 |
| Data adapted from a study on CRISPR/Cas9-generated mouse models for GNAO1.[1] |
Experimental Protocols
Protocol 1: Off-Target Cleavage Analysis for CRISPR/Cas9
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Genomic DNA Extraction: Isolate high-quality genomic DNA from both wild-type and CRISPR-edited cells.
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PCR Amplification: Design and validate PCR primers to amplify the top 5-10 predicted off-target regions.
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Mismatch Cleavage Assay (e.g., T7 Endonuclease I):
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Denature and re-anneal the PCR products to form heteroduplexes between wild-type and edited DNA.
-
Treat the re-annealed DNA with a mismatch-specific endonuclease like T7E1.
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Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates off-target editing.
-
-
Sanger Sequencing: For any sites showing cleavage, sub-clone the PCR products into a plasmid vector and sequence individual clones to confirm and characterize the off-target mutations.
Protocol 2: Transcriptome-Wide Off-Target Analysis for RNAi
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Cell Culture and Transfection: Plate cells and transfect with your GNAO1 siRNA/shRNA or a non-targeting control.
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RNA Extraction: At 48-72 hours post-transfection, harvest the cells and extract total RNA.
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Library Preparation and Sequencing: Prepare RNA-sequencing libraries and perform high-throughput sequencing.
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Data Analysis:
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Align the sequencing reads to the reference genome.
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Perform differential gene expression analysis to identify all transcripts that are significantly up- or downregulated in the GNAO1-targeted cells compared to the control.
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Analyze the 3' UTRs of significantly downregulated transcripts for seed sequence complementarity with your siRNA/shRNA to identify likely off-targets.
-
Visualizations
Caption: Simplified GNAO1 signaling pathway.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting logic for unexpected phenotypes.
References
- 1. CRISPR/Cas9-generated mouse model with humanizing single-base substitution in the Gnao1 for safety studies of RNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]
- 3. Development of an AAV-RNAi strategy to silence the dominant variant GNAO1 c.607G>A linked to encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. horizondiscovery.com [horizondiscovery.com]
- 5. Noise amidst the silence: off-target effects of siRNAs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
GNA002 stability in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GNAO1 (Guanine Nucleotide-binding protein G(o) subunit alpha) in long-term cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the function of the GNAO1 protein?
A1: GNAO1 encodes the Gαo protein, which is the alpha subunit of the heterotrimeric G-protein complex Go. Gαo is highly abundant in the central nervous system and plays a critical role in signal transduction by coupling with G-protein coupled receptors (GPCRs). It is involved in various neuronal signaling pathways, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the common cell lines used to study GNAO1?
A2: HEK293T and neuroblastoma cell lines like N2a are frequently used for in vitro studies of GNAO1, including the analysis of protein expression, function, and the effects of mutations. Primary neuronal cultures are also utilized for modeling GNAO1 function in a more physiologically relevant context.[1][2][3]
Q3: How do mutations in the GNAO1 gene affect the protein?
A3: Mutations in GNAO1 can have a range of effects on the Gαo protein. Some mutations lead to a loss-of-function (LOF), often associated with reduced protein expression and stability.[4] Other mutations can result in a gain-of-function (GOF), which may alter the protein's signaling activity without necessarily decreasing its expression.[4] These mutations are linked to a spectrum of neurological disorders, including epileptic encephalopathies and movement disorders.[4][5][6][7]
Q4: What is the primary degradation pathway for GNAO1?
A4: While the specific E3 ubiquitin ligase for GNAO1 has not been definitively identified in the provided search results, the ubiquitin-proteasome system is the main pathway for the degradation of most intracellular proteins.[8][9] It is likely that GNAO1 protein levels are, at least in part, regulated by this pathway.
Troubleshooting Guides
Issue 1: Low or undetectable GNAO1 protein levels in long-term cell culture.
Possible Cause 1: Protein Instability and Degradation.
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Troubleshooting Tip: The wild-type GNAO1 protein may have a finite half-life in your cell line. To investigate this, you can perform a cycloheximide (B1669411) (CHX) chase assay to determine the protein's degradation rate. CHX is a protein synthesis inhibitor; by treating your cells with CHX and monitoring GNAO1 levels over time via Western blot, you can calculate its half-life.
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Experimental Suggestion: To determine if the proteasome pathway is involved, treat cells with a proteasome inhibitor (e.g., MG132) and observe if GNAO1 protein levels increase.
Possible Cause 2: Suboptimal Cell Culture Conditions.
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Troubleshooting Tip: Ensure that the cell culture is healthy and not overgrown, as cellular stress can impact protein expression and stability. Maintain a consistent passage number and regularly check for mycoplasma contamination.
Possible Cause 3: Issues with Protein Extraction or Detection.
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Troubleshooting Tip: Optimize your lysis buffer to ensure efficient protein extraction. Use fresh protease inhibitors to prevent degradation during sample preparation. For Western blotting, ensure your primary antibody is specific and used at the recommended dilution.
Issue 2: Inconsistent GNAO1 expression across different experiments.
Possible Cause 1: Variation in Cell Density or Passage Number.
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Troubleshooting Tip: Standardize your cell seeding density and use cells within a consistent range of passage numbers for all experiments.
Possible Cause 2: Variability in Transfection Efficiency (for overexpression studies).
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Troubleshooting Tip: Optimize your transfection protocol and include a positive control (e.g., a fluorescent protein) to monitor transfection efficiency.
Quantitative Data Summary
| GNAO1 Variant Type | Effect on Protein Expression Level in HEK293T cells | Reference |
| Loss-of-Function (LOF) Mutations | Generally show significantly lower protein levels compared to wild-type. | [4] |
| Gain-of-Function (GOF) Mutations | Exhibit variable levels of expression, some similar to wild-type. | [4] |
Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay for GNAO1 Half-Life Determination
This protocol is a general guideline and may need optimization for your specific cell line and experimental conditions.[10][11][12]
Materials:
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Cultured cells expressing GNAO1
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Complete culture medium
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Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer (e.g., RIPA buffer) with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels and buffers
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Western blot apparatus and reagents
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Anti-GNAO1 antibody
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Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
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Secondary antibody conjugated to HRP
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Chemiluminescent substrate
Procedure:
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Seed cells in multiple plates or wells to allow for harvesting at different time points.
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The next day, treat the cells with a final concentration of 50-100 µg/mL CHX. The optimal concentration should be determined empirically.
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Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours). The 0-hour time point serves as the control.
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For each time point, wash the cells with ice-cold PBS and then lyse them using lysis buffer containing protease inhibitors.
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Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
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Normalize the protein concentrations for all samples.
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Perform SDS-PAGE and Western blotting with an anti-GNAO1 antibody and a loading control antibody.
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Quantify the band intensities for GNAO1 and the loading control at each time point.
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Normalize the GNAO1 band intensity to the loading control for each time point.
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Plot the normalized GNAO1 intensity (as a percentage of the 0-hour time point) against time.
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From the resulting decay curve, calculate the half-life of GNAO1 (the time it takes for the protein level to decrease by 50%).
Protocol 2: Western Blotting for GNAO1 Detection
Procedure:
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Prepare cell lysates as described in the CHX chase assay protocol.
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Separate 20-40 µg of total protein per lane on a 10% or 12% SDS-PAGE gel.
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Transfer the proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against GNAO1 (at the manufacturer's recommended dilution) overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 10 minutes each.
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Detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: GNAO1 (Gαo) signaling pathway.
Caption: Workflow for determining GNAO1 protein stability.
Caption: Troubleshooting logic for low GNAO1 expression.
References
- 1. [Effective Viral Delivery of Genetic Constructs to Neuronal Culture for Modeling and Gene Therapy of GNAO1 Encephalopathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Restoration of the GTPase activity and cellular interactions of Gαo mutants by Zn2+ in GNAO1 encephalopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GNAO1-Related Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GNAO1-Related Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Dyskinetic crisis in GNAO1-related disorders: clinical perspectives and management strategies [frontiersin.org]
- 8. Frontiers | E3 Ubiquitin Ligases in Neurological Diseases: Focus on Gigaxonin and Autophagy [frontiersin.org]
- 9. E3 ubiquitin-ligases and their target proteins during the regulation of plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: GNA002 Western Blot EZH2 Detection
Welcome to the technical support center for GNA002-related experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the detection of EZH2 by Western blot following treatment with the covalent inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect EZH2?
A1: this compound is a potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] It functions by specifically binding to the cysteine 668 residue within the SET domain of EZH2.[1][2] This covalent interaction triggers the degradation of the EZH2 protein through a process called ubiquitination, which is mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), leading to its subsequent destruction by the proteasome.[3][4] This degradation results in a reduction of EZH2-mediated H3K27 trimethylation and the reactivation of PRC2-silenced tumor suppressor genes.[1][2]
Q2: After this compound treatment, I am not seeing a decrease in my EZH2 band on the Western blot. What could be the reason?
A2: Several factors could contribute to this observation:
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Insufficient Treatment Time or Concentration: The degradation of EZH2 is dependent on both the concentration of this compound and the duration of treatment. Studies have shown significant EZH2 degradation in Cal-27 head and neck cancer cells after 48 hours of treatment with this compound concentrations ranging from 0.1 to 4 µM.[1] A time-course and dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
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Cell Line Specific Effects: The efficiency of this compound-induced EZH2 degradation may vary between different cell lines.
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Antibody Selection: Ensure you are using a validated antibody for EZH2 detection in Western blotting. See the recommended antibodies table below.
-
Technical Issues with Western Blot: Problems with protein extraction, transfer, or antibody incubation can all lead to a lack of observable changes. Please refer to the detailed troubleshooting guide below.
Q3: Should I expect to see a complete disappearance of the EZH2 band?
A3: Not necessarily. The extent of EZH2 degradation can depend on the experimental conditions and cell line. You may observe a significant reduction in band intensity rather than a complete absence. It is crucial to include a vehicle-treated control to accurately assess the decrease in EZH2 levels.
Q4: Can this compound affect the expression of other proteins?
A4: this compound is designed to be a specific EZH2 inhibitor.[1][2] However, as EZH2 regulates the expression of numerous downstream target genes, changes in the expression of these genes are expected.[2] It is always good practice to include appropriate controls in your experiments to verify the specificity of the observed effects.
Troubleshooting Guide: EZH2 Western Blot after this compound Treatment
This guide addresses common issues encountered when performing Western blot analysis for EZH2 following this compound treatment.
Problem 1: Weak or No EZH2 Signal
| Possible Cause | Recommended Solution |
| Low Protein Concentration | Ensure sufficient total protein is loaded onto the gel. Perform a protein concentration assay (e.g., BCA) on your lysates.[5] |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors to prevent EZH2 degradation during sample preparation.[6][7] For nuclear proteins like EZH2, consider using a RIPA buffer and sonication to ensure complete lysis.[6][8] |
| Poor Antibody Performance | Use a validated EZH2 antibody at the recommended dilution. See the table below for suggested antibodies.[9][10] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5] Optimize transfer time and voltage, especially for a large protein like EZH2 (~98 kDa).[5] |
| Suboptimal Antibody Incubation | Increase the primary antibody incubation time (e.g., overnight at 4°C).[11] |
Problem 2: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Block the membrane for at least 1 hour at room temperature using 5% non-fat dry milk or BSA in TBST. Some antibodies may have specific blocking requirements, so consult the manufacturer's datasheet.[12] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.[11] |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.[11] |
| Sample Degradation | The appearance of lower molecular weight bands could indicate protein degradation. Always use fresh lysis buffer with protease inhibitors and keep samples on ice.[5][12] |
Experimental Protocols
Recommended Antibodies for EZH2 Western Blot
| Product Name | Provider | Catalog Number | Type | Species Reactivity |
| Ezh2 (D2C9) XP® Rabbit mAb | Cell Signaling Technology | #5246 | Monoclonal (Rabbit) | Human, Mouse, Rat, Monkey[9][13] |
| Ezh2 (AC22) Mouse mAb | Cell Signaling Technology | #3147 | Monoclonal (Mouse) | Human, Mouse, Rat, Monkey, Pig[10] |
| Anti-KMT6 / EZH2 antibody | Abcam | ab186006 | Polyclonal (Rabbit) | Human, Mouse |
| Ezh2 Antibody | Cell Signaling Technology | #4905 | Polyclonal | Human, Mouse, Rat, Pig[14] |
Protocol: this compound Treatment and Western Blot for EZH2
-
Cell Culture and Treatment:
-
Plate cells (e.g., Cal-27, UMSCC-12) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 0.1 - 4 µM) or vehicle control (e.g., DMSO) for the indicated time (e.g., 24 or 48 hours).[1]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blot:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (see recommended antibody table) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Visualizations
Caption: this compound covalently binds to EZH2, leading to CHIP-mediated ubiquitination and proteasomal degradation.
Caption: Troubleshooting workflow for detecting EZH2 degradation via Western blot after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. southernbiotech.com [southernbiotech.com]
- 8. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ezh2 (D2C9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Ezh2 (AC22) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Ezh2 (D2C9) Rabbit Monoclonal Antibody (#5246) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. Ezh2 Antibody | Cell Signaling Technology [cellsignal.com]
overcoming GNA002 resistance in cancer cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating the role of the G protein subunit Gαo (encoded by the GNAO1 gene) in cancer cell survival, proliferation, and resistance mechanisms.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is GNAO1, and why is its role in cancer considered complex?
A1: GNAO1 encodes the Gαo protein, an alpha subunit of heterotrimeric G proteins that acts as a molecular switch, transducing signals from G protein-coupled receptors (GPCRs) to intracellular effectors.[1][2] Its role in cancer is complex and highly context-dependent, as it can function as either an oncogene or a tumor suppressor depending on the cancer type.[3][4] This duality means that experimental approaches and therapeutic strategies must be tailored to the specific cancer being studied.
Q2: In which cancers does GNAO1 act as an oncogene, and what are the proposed mechanisms?
A2: GNAO1 has been shown to act as an oncogene in cancers such as gastric and breast cancer.[4][5] In these contexts, GNAO1 overexpression is often correlated with poor patient prognosis.[4] The oncogenic activity can be driven by gain-of-function mutations (e.g., R243H) that render the Gαo protein constitutively active.[5][6] This hyperactivity can lead to the stimulation of downstream signaling pathways, such as the ERK1/2 (a MAPK pathway component) and Src-STAT3 pathways, which promote cell proliferation, survival, and viability.[4][6]
Q3: In which cancers is GNAO1 considered a tumor suppressor?
A3: GNAO1 functions as a tumor suppressor in colorectal cancer (CRC) and hepatocellular carcinoma (HCC).[2][3] In these cancers, GNAO1 expression is significantly downregulated compared to normal tissue.[1] Re-expressing GNAO1 in CRC cell lines has been shown to inhibit cell proliferation and migration. The proposed mechanism for its tumor-suppressive effect in CRC is through the inhibition of the mTOR/S6K signaling pathway.[1][3][7]
Q4: How might oncogenic GNAO1 contribute to resistance in cancer cells?
A4: While direct resistance to specific chemotherapies is still an emerging area of research, oncogenic GNAO1 promotes resistance by activating fundamental cell survival pathways. By stimulating pro-proliferative and anti-apoptotic signals through pathways like MAPK/ERK and PI3K/Akt, GNAO1 can help cancer cells evade programmed cell death and continue to grow under cellular stress, including that induced by therapeutic agents.[8] Overcoming this resistance, therefore, involves inhibiting GNAO1 itself or its critical downstream effectors.
Q5: What are the primary strategies to counteract oncogenic GNAO1 activity?
A5: Current strategies focus on either reducing GNAO1 expression or inhibiting its downstream signaling pathways.[9][10]
-
Expression Reduction: Techniques like siRNA-mediated knockdown are used experimentally to silence GNAO1.[4][11] In a therapeutic context, technologies like antisense oligonucleotides (ASOs) are being explored for GNAO1-related disorders and could be adapted for oncology.[12]
-
Pathway Inhibition: A more common approach is to use small molecule inhibitors that target key nodes in the pathways GNAO1 activates, such as MEK/ERK inhibitors (for the MAPK pathway) or PI3K/mTOR inhibitors.[10]
-
Combination Therapy: Combining inhibitors that target parallel pathways (e.g., PI3K and MEK inhibitors) is a key strategy to prevent the cancer cells from developing resistance by rerouting signals through an alternate pathway.[9][10]
Section 2: Data Summary Tables
Table 1: Role and Mechanism of GNAO1 in Different Cancers
| Cancer Type | Role of GNAO1 | Observed Expression | Key Signaling Pathway(s) | Reference(s) |
| Colorectal Cancer (CRC) | Tumor Suppressor | Downregulated | Inhibition of mTOR/S6K | [1][3][7] |
| Hepatocellular Carcinoma (HCC) | Tumor Suppressor | Downregulated | Promotes cell senescence | [2] |
| Gastric Cancer | Oncogene | Overexpressed | Activation of ERK1/2 | [4] |
| Breast Carcinoma | Oncogene | Somatic Mutations (e.g., R243H) | Activation of Src/STAT3 | [5][6] |
Table 2: Potential Therapeutic Strategies to Counteract Oncogenic GNAO1
| Strategy | Approach | Rationale | Target Population | Reference(s) |
| Downstream Pathway Inhibition | Use of MEK, ERK, PI3K, or mTOR inhibitors | Blocks the pro-survival signals generated by active GNAO1. | Cancers with GNAO1 overexpression/mutation and pathway activation. | [8][10] |
| Combination Therapy | Co-administration of inhibitors for parallel pathways (e.g., PI3K + MEK) | Prevents bypass resistance, where cancer cells compensate for one blocked pathway by using another. | Tumors exhibiting pathway co-activation or developing resistance to single-agent inhibitors. | [9][10] |
| Gene Silencing | siRNA (experimental), ASO (therapeutic potential) | Directly reduces the amount of oncogenic GNAO1 protein, removing the source of aberrant signaling. | Cancers where GNAO1 is a clear oncogenic driver. | [4][12][13] |
Section 3: Signaling Pathways and Workflow Diagrams
Signaling Pathway Diagrams
Caption: Oncogenic GNAO1 signaling drives cancer via MAPK and Src pathways.
Caption: GNAO1 as a tumor suppressor by inhibiting the PI3K/Akt/mTOR pathway.
Experimental Workflow Diagram
Caption: A stepwise workflow for investigating the functional role of GNAO1.
Section 4: Troubleshooting Guide
| Problem/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. Inefficient GNAO1 Knockdown | - Suboptimal siRNA concentration or transfection reagent.- Poor transfection efficiency in the chosen cell line.- High GNAO1 protein stability/low turnover rate. | - Titrate siRNA concentration (e.g., 10-50 nM).- Test different lipid-based transfection reagents or electroporation.- Optimize cell density at the time of transfection.- Harvest cells at a later time point (e.g., 72h post-transfection) to allow for protein degradation. |
| 2. No Phenotypic Change After GNAO1 Modulation | - The chosen cell line may not depend on GNAO1 signaling ("non-addicted").- Functional redundancy from other Gα subunits.- The assay is not sensitive enough or is performed at the wrong time point. | - Confirm that downstream pathways (e.g., ERK, Akt) are modulated by GNAO1 knockdown/overexpression.- Use a cell line with known high GNAO1 expression and pathway activation.- Try longer-term assays, such as colony formation, to observe subtle growth effects.- Consider creating stable knockdown/knockout lines using shRNA or CRISPR for long-term studies. |
| 3. Inconsistent Western Blot Results for Phospho-proteins | - Suboptimal cell lysis or sample handling leading to phosphatase activity.- Cells were not properly starved or stimulated.- High background on the blot. | - Always use fresh lysis buffer containing phosphatase and protease inhibitors. Keep samples on ice at all times.- For pathway analysis, serum-starve cells overnight (0.5-1% FBS) before stimulation or analysis to reduce basal signaling.- Ensure proper blocking of the membrane (e.g., 5% BSA in TBST for phospho-antibodies) and optimize antibody concentrations. |
| 4. Results Contradict Published Literature | - Differences in cell line passage number, culture conditions, or genetic drift.- Context-dependent function of GNAO1 (oncogene vs. tumor suppressor).- Use of different reagents or antibodies. | - Ensure your cell line's identity via STR profiling.- Carefully match your experimental conditions to the cited literature.- Acknowledge the dual role of GNAO1. Your results may be valid for your specific cancer model and could represent novel findings. Verify results in a second cell line. |
Section 5: Key Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of GNAO1 and Validation
Objective: To transiently reduce GNAO1 expression in a cancer cell line to study its functional effects.
Materials:
-
GNAO1-targeting siRNA and non-targeting control (NTC) siRNA (20 µM stocks).
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM Reduced Serum Medium.
-
Complete growth medium.
-
6-well tissue culture plates.
-
Reagents for RNA extraction and qPCR (Protocol 1A).
-
Reagents for protein lysis and Western Blot (Protocol 1B).
Procedure:
-
Day 1: Cell Seeding. Seed cells in 6-well plates so they reach 50-70% confluency on the day of transfection. For a typical cell line, seed 2.5 x 10^5 cells per well in 2 mL of complete medium.
-
Day 2: Transfection.
-
For each well, dilute 30 pmol of siRNA (e.g., 1.5 µL of 20 µM stock) into 125 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute 5 µL of RNAiMAX reagent into 125 µL of Opti-MEM. Mix and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Add the 250 µL siRNA-lipid complex dropwise to the cells in the well. Swirl gently to mix.
-
Incubate cells for 48-72 hours at 37°C.
-
-
Day 4/5: Validation.
-
1A (qPCR): Harvest one set of wells for RNA extraction using a standard kit (e.g., RNeasy). Synthesize cDNA and perform qPCR using primers for GNAO1 and a housekeeping gene (e.g., GAPDH). Calculate knockdown efficiency using the ΔΔCt method.
-
1B (Western Blot): Harvest the second set of wells for protein. Lyse cells in RIPA buffer with protease/phosphatase inhibitors. Quantify protein concentration (BCA assay), run 20-30 µg of protein on an SDS-PAGE gel, transfer to a membrane, and probe with primary antibodies against GNAO1 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Analysis of Downstream Signaling via Western Blot
Objective: To determine if GNAO1 modulation affects the activation state of key downstream signaling proteins like ERK and Akt.
Procedure:
-
Perform GNAO1 knockdown as described in Protocol 1.
-
Serum Starvation: 16-24 hours before harvesting, replace the medium with low-serum medium (e.g., 0.5% FBS) to reduce basal pathway activation.
-
Harvesting and Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Western Blotting:
-
Perform protein quantification, SDS-PAGE, and transfer as previously described.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate overnight at 4°C with primary antibodies diluted in 5% BSA. Use antibodies for:
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-Akt (Ser473)
-
Total Akt
-
GNAO1 (to confirm knockdown)
-
β-actin (loading control)
-
-
Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL substrate.
-
Analysis: Quantify the ratio of phospho-protein to total protein to determine the activation state. Compare the NTC sample to the GNAO1 siRNA sample.
-
Protocol 3: Cell Viability Assay (MTS-based)
Objective: To assess the impact of GNAO1 knockdown on cancer cell proliferation and viability.
Materials:
-
96-well clear-bottom tissue culture plates.
-
Cells transfected with NTC or GNAO1 siRNA.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution).
Procedure:
-
Day 1: Reverse Transfection. Prepare siRNA-lipid complexes as in Protocol 1, but scaled down for a 96-well format (typically 20 µL total volume per well).
-
Add 100 µL of cell suspension (e.g., 3,000-5,000 cells) to each well containing the transfection complexes.
-
Day 2, 3, 4, 5: Viability Measurement.
-
At each time point (24, 48, 72, 96h), add 20 µL of MTS reagent to the appropriate wells.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the absorbance of GNAO1 siRNA wells to the NTC wells for each time point.
-
Plot the relative viability over time to generate growth curves. A decrease in the growth rate of GNAO1-knockdown cells suggests a role in proliferation.
-
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. neurology.org [neurology.org]
- 6. Molecular Basis of a Novel Oncogenic Mutation in GNAO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. "Exploring the effects of Gnao1 knockdown on health and longevity of NI" by Christopher R. Burtner and Olivia tt Karbo [docs.rwu.edu]
- 12. gnao1.org [gnao1.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GNA002 Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vivo delivery of GNA002. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent, specific, and covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a critical oncogene.[1][2] Its primary mechanism of action involves covalently binding to the Cys668 residue within the EZH2-SET domain. This binding triggers the degradation of EZH2 through a process mediated by the COOH terminus of Hsp70-interacting protein (CHIP)-mediated ubiquitination.[1][2] The reduction in EZH2 levels leads to decreased H3K27 trimethylation, a repressive histone mark, which in turn reactivates PRC2-silenced tumor suppressor genes.[1][2] Unlike some other EZH2 inhibitors, such as GSK126, which only inhibit the enzyme's methyltransferase activity, this compound also induces the degradation of the EZH2 protein itself.
Q2: What is the recommended in vivo dose and administration route for this compound?
A2: Based on preclinical xenograft studies, the recommended and effective dose of this compound is 100 mg/kg, administered daily via oral gavage .[3] This dosage has been shown to significantly suppress tumor growth in various cancer models, including head and neck, lung, and lymphoma xenografts.[2][3]
Q3: What is a reliable formulation for preparing this compound for oral administration in mice?
A3: this compound is a hydrophobic compound with low aqueous solubility. A standard and effective vehicle for its oral administration in mice is a mixture of DMSO, PEG300, Tween-80, and saline. This formulation ensures the solubility and bioavailability of the compound. For detailed preparation steps, please refer to the Experimental Protocols section.
Q4: What are the expected anti-tumor effects of this compound in vivo?
A4: In preclinical xenograft models, oral administration of this compound at 100 mg/kg has been shown to significantly decrease tumor volume and weight.[3] Mechanistically, treatment with this compound leads to a reduction in H3K27Me3 levels within the tumor tissue, confirming target engagement.[4]
Q5: What is the safety profile of this compound in preclinical models?
A5: At the efficacious dose of 100 mg/kg, this compound appears to be well-tolerated in mice. Studies have shown no significant impact on mouse body weight during treatment. Furthermore, histological analysis of major organs, such as the small intestine and spleen, has not revealed any major morphological changes, suggesting minimal side effects.
Q6: What are the potential side effects of EZH2 inhibitors as a class of drugs?
A6: While this compound has shown a good safety profile in preclinical studies, it is important to be aware of the potential side effects associated with EZH2 inhibitors as a class. These can include pain, fatigue, nausea, constipation, headache, diarrhea, and abdominal pain.[1] Hematological side effects such as low hemoglobin levels and decreased white blood cell counts have also been reported.[1]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Administration Route | Dosage | Outcome |
| Cal-27 (Head & Neck Cancer) | Oral | 100 mg/kg/day | Significant decrease in tumor volume and weight; Reduced H3K27Me3 levels in tumor tissue.[3][4] |
| A549 (Lung Cancer) | Oral | 100 mg/kg/day | Significant suppression of in vivo tumor growth.[2] |
| Daudi (Lymphoma) | Oral | 100 mg/kg/day | Significant suppression of in vivo tumor growth.[2] |
| Pfeiffer (Lymphoma) | Oral | 100 mg/kg/day | Significant suppression of in vivo tumor growth.[2] |
Table 2: Pharmacokinetic Profile of this compound (Oral Administration in Mice)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | Data not publicly available |
| Tmax (Time to Maximum Concentration) | Data not publicly available |
| Half-life (t½) | Data not publicly available |
| Oral Bioavailability | Sufficient to achieve plasma concentrations exceeding in vitro IC50 values. |
Note: Specific pharmacokinetic parameters for this compound are not currently available in the public domain. The information provided is based on qualitative statements from existing research.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a 1.25 mg/mL clear solution of this compound suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO: Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 12.5 mg/mL). Ensure the powder is completely dissolved. Sonication may be used to aid dissolution.
-
Prepare the vehicle mixture: In a sterile tube, combine the following in the specified order, ensuring thorough mixing after each addition:
-
400 µL of PEG300
-
100 µL of the 12.5 mg/mL this compound stock solution in DMSO
-
50 µL of Tween-80
-
-
Final formulation: Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the total volume to 1 mL. This will result in a final this compound concentration of 1.25 mg/mL.
-
Administration: The final formulation should be a clear solution. Administer the appropriate volume to the mice based on their body weight to achieve the target dose of 100 mg/kg. It is recommended to prepare this formulation fresh before each use.
Troubleshooting Guides
Issue 1: Precipitation or cloudiness in the this compound formulation.
| Potential Cause | Troubleshooting Steps |
| Incomplete initial dissolution in DMSO | Ensure the this compound powder is fully dissolved in DMSO before adding other components. Use a vortex mixer or sonicator to aid dissolution. |
| Incorrect order of solvent addition | Follow the protocol precisely. Add the DMSO stock to the PEG300 first, followed by Tween-80, and finally the saline. Adding saline too early can cause precipitation. |
| Rapid addition of saline | Add the saline dropwise while continuously vortexing or stirring the solution to ensure gradual mixing and prevent the hydrophobic compound from crashing out of solution. |
| Low temperature | If precipitation occurs, gently warm the solution to 37°C to aid in redissolving the compound. |
| Formulation instability | Prepare the formulation fresh before each experiment. Avoid storing the final mixed formulation for extended periods. |
Issue 2: Inconsistent in vivo efficacy results.
| Potential Cause | Troubleshooting Steps |
| Inaccurate dosing | Ensure accurate weighing of the this compound powder and precise measurement of all liquid components. Calibrate pipettes regularly. Calculate the administration volume for each animal based on its most recent body weight. |
| Improper oral gavage technique | Ensure proper training in oral gavage to minimize stress to the animals and ensure the full dose is delivered to the stomach. Accidental delivery to the lungs can lead to toxicity and lack of efficacy. |
| Formulation instability after preparation | Administer the formulation to the animals as soon as possible after preparation. If there is a delay, visually inspect the solution for any signs of precipitation before administration. |
| Variability in tumor establishment | Ensure consistent tumor cell implantation techniques and use animals of a similar age and weight to reduce variability in tumor growth rates. |
Visualizations
Caption: this compound covalently binds to EZH2, leading to its ubiquitination by CHIP and subsequent proteasomal degradation.
Caption: Experimental workflow for the preparation of this compound formulation for in vivo oral administration.
Caption: Logical troubleshooting guide for addressing precipitation issues in this compound formulations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. physiomckina.co.jp [physiomckina.co.jp]
- 3. In Vivo Tumor Growth Control by General Control Nonderepressible 2-Targeting Agents Results from Kinase Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
GNAO1-Related Disorders: A Technical Support Center for Animal Model Research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with animal models of GNAO1-related disorders. The information provided is intended to help minimize adverse effects and navigate challenges encountered during in vivo experiments.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the course of your research.
Issue 1: Unexpectedly Severe Motor Phenotype or Premature Death in GNAO1 Mutant Mice
-
Question: My GNAO1 gain-of-function (e.g., G203R, G184S) mouse model is exhibiting severe, unmanageable motor deficits or is not surviving to the desired experimental endpoint. What can I do?
-
Answer: The severity of phenotypes in GNAO1 mutant mice can be influenced by the specific mutation and the genetic background of the mice.
-
Consider the Genetic Background: The phenotype of a GNAO1 gain-of-function mutation can be strain-dependent. For instance, the G184S mutation leads to premature death and increased seizure susceptibility in C57BL/6J mice, effects that are suppressed in a 129SvJ background[1][2]. If you are observing high mortality, consider backcrossing your mutant line onto a different genetic background like 129SvJ to potentially mitigate the severity.
-
Allele- and Sex-Specific Differences: Be aware that the phenotypic expression can differ between sexes. For example, male Gnao1+/G203R mice show more pronounced movement deficits than females, while female Gnao1+/G184S mice are more affected than males[3]. Analyze your data separately for each sex to identify any such differences.
-
Refine Animal Husbandry: Ensure optimal housing conditions, including easily accessible food and water, to support animals with motor impairments. Soft bedding can help prevent injuries.
-
Humane Endpoint Monitoring: Closely monitor the animals for signs of distress, such as significant weight loss, inability to ambulate, or uncontrolled seizures. Establish clear humane endpoints in consultation with your institution's animal care and use committee.
-
Issue 2: Difficulty in Quantifying and Interpreting Behavioral Phenotypes
-
Question: The motor phenotypes in my GNAO1 animal model are complex and difficult to quantify consistently. How can I improve my behavioral analysis?
-
Answer: A battery of behavioral tests is often necessary to fully characterize the complex movement disorders associated with GNAO1 mutations.
-
Automated Behavioral Analysis: For fine-grained analysis of locomotion, consider using automated tracking systems. In C. elegans models, automated tracking has been used to quantify locomotor waveforms[4]. Similar systems are available for rodents and can provide objective measures of activity, gait, and other motor parameters.
-
Standardized Behavioral Tests: Employ a range of standardized tests to assess different aspects of motor function. For mouse models, these can include:
-
Seizure Susceptibility Testing: To assess epilepsy-like phenotypes, consider chemical convulsant challenges, such as with pentylenetetrazole (PTZ) kindling[1][2]. This can reveal more subtle seizure propensities that may not be apparent through spontaneous observation.
-
Issue 3: Inconsistent or Contradictory In Vitro vs. In Vivo Functional Data
-
Question: My in vitro assays suggest a specific functional consequence of a GNAO1 mutation (e.g., gain-of-function), but the phenotype in my animal model is not what I expected. What could be the reason for this discrepancy?
-
Answer: Discrepancies between in vitro and in vivo results are not uncommon in GNAO1 research.
-
Dominant Negative Effects: Some GNAO1 mutations that may appear as loss-of-function in certain assays can act as dominant negatives in a heterozygous animal model. This means the mutant protein interferes with the function of the remaining wild-type protein. This has been observed for the G42R and R209C mutations in C. elegans and for G42R in mice[4][5][6].
-
Complexity of Neuromodulatory Systems: Gαo is a key player in neuromodulatory signaling involving various G-protein coupled receptors (GPCRs) like dopamine, serotonin, and opioid receptors[5]. The ultimate behavioral output in an animal is the result of complex interactions within these circuits, which cannot be fully replicated in a simplified cell-based assay.
-
Functional Assays: The choice of in vitro assay can influence the outcome. Early studies categorized some mutations as gain-of-function or normal function, while later studies using different assays reclassified them as loss-of-function and dominant negative[5]. It is crucial to use multiple, well-validated assays to characterize mutant protein function.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main classes of GNAO1 mutations and their general effects in animal models?
-
A1: GNAO1 mutations are broadly categorized as gain-of-function (GOF), loss-of-function (LOF), or dominant negative.
-
Gain-of-Function (GOF): These mutations, such as G184S and G203R, often lead to hyperkinetic movement disorders and, in some cases, seizures[1][3][7]. Homozygous GOF mutations are typically non-viable[3].
-
Loss-of-Function (LOF): These mutations are often associated with epileptic encephalopathy[7]. In animal models, homozygous LOF mutations result in strong defects, while heterozygous LOF may have a milder phenotype, suggesting haploinsufficiency[5][7].
-
Dominant Negative: These mutations, like G42R and R209C, result in a loss of function that also interferes with the wild-type protein's function. This has been demonstrated in both C. elegans and mouse models, leading to impaired motor behaviors[4][5].
-
-
-
Q2: Are there any potential therapeutic strategies that have been tested in animal models to mitigate GNAO1-related toxicity?
-
A2: Yes, several strategies are being explored.
-
Gene Silencing: An adeno-associated virus (AAV)-mediated RNA interference (RNAi) approach is being developed to selectively silence the mutant GNAO1 allele. Systemic administration of an AAV9 vector with a neuron-specific promoter did not cause pathological changes in "humanized" mouse models and successfully transduced key brain regions[8].
-
Pharmacological Intervention: Some antiepileptic drugs, such as oxcarbazepine, have shown promise in alleviating movement disorders in patients and are thought to act as antagonists to Gαo-coupled receptors[9][10]. This suggests that targeting downstream signaling pathways could be a viable strategy to test in animal models.
-
Dietary Supplementation: Zinc supplementation has been shown to restore the GTPase activity of certain GNAO1 mutants in vitro and improve lifespan and motor function in a Drosophila model[11][12]. This represents a potential, readily translatable therapeutic avenue.
-
-
-
Q3: What are the key signaling pathways affected by GNAO1 mutations?
-
A3: GNAO1 encodes the Gαo protein, which is a critical alpha subunit of heterotrimeric G proteins. It couples with various GPCRs to regulate downstream effectors. A primary function is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels[7][13]. Mutations can disrupt this finely tuned regulation, leading to aberrant neuronal signaling. Gαo is also involved in the negative regulation of neurotransmitter release[1][2].
-
Quantitative Data Summary
Table 1: Phenotypes of GNAO1 Gain-of-Function (GOF) Mouse Models
| Mutation | Genetic Background | Key Phenotypes/Toxicities | Sex Differences | Reference |
| G203R | Not Specified | Decreased grip strength, impaired movement (RotaRod, DigiGait), enhanced seizure propensity (PTZ kindling). Homozygotes are non-viable. | Males more strongly affected in movement assays. | [3] |
| G184S | C57BL/6J | Rare seizures, strain-dependent premature death (15-40 weeks), increased interictal epileptiform discharges, faster sensitization to PTZ kindling. | Females more strongly affected in movement-related assays. | [1][2][3] |
| G184S | 129SvJ | Premature lethality and PTZ kindling effects are suppressed compared to C57BL/6J. | Not specified. | [1][2] |
| C215Y | Not Specified | Normal vitality, strong hyperactivity and hyperlocomotion, no signs of epilepsy. | Not specified. | [14][15] |
Table 2: Phenotypes of GNAO1 Loss-of-Function (LOF)/Dominant Negative Mouse Models
| Mutation | Model Type | Key Phenotypes/Toxicities | Reference |
| G42R | Transgenic overexpression in striatum | Impaired motor behaviors. | [4][5] |
| Gαo-/- (Knockout) | Homozygous Knockout | Seizures, hyperactive turning behavior. | [7] |
| Gαo+/- (Knockout) | Heterozygous Knockout | No spontaneous seizures or increased PTZ kindling sensitivity. | [7] |
Experimental Protocols
Protocol 1: Assessment of Seizure Susceptibility via Pentylenetetrazole (PTZ) Kindling
-
Objective: To evaluate the seizure threshold in GNAO1 mutant mice.
-
Methodology:
-
Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg) via intraperitoneal (i.p.) injection.
-
Observe the animal for 30 minutes and score the seizure activity using a standardized scale (e.g., Racine scale).
-
Repeat the injections every 48 hours.
-
Kindling is considered complete when an animal exhibits a generalized tonic-clonic seizure (e.g., Racine stage 5) on two consecutive injections.
-
Record the number of injections required to reach the kindled state. A reduced number of injections compared to wild-type controls indicates increased seizure susceptibility.
-
-
Reference: This method is based on protocols described for the Gnao1+/G184S mouse model[1][2].
Visualizations
Caption: Canonical Gαo signaling pathway and impact of GNAO1 mutations.
Caption: Troubleshooting workflow for severe phenotypes in GNAO1 models.
References
- 1. Gain-of-function mutation in Gnao1: A murine model of epileptiform encephalopathy (EIEE17)? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gain-of-function mutation in Gnao1: a murine model of epileptiform encephalopathy (EIEE17)? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Genetic modeling of GNAO1 disorder delineates mechanisms of Gαo dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Movement disorder in GNAO1 encephalopathy associated with gain-of-function mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an AAV-RNAi strategy to silence the dominant variant GNAO1 c.607G>A linked to encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treating GNAO1 mutation-related severe movement disorders with oxcarbazepine: a case report - Ling - Translational Pediatrics [tp.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Restoration of the GTPase activity and cellular interactions of Gαo mutants by Zn2+ in GNAO1 encephalopathy models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Treating GNAO1 mutation-related severe movement disorders with oxcarbazepine: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mouse models characterize GNAO1 encephalopathy as a neurodevelopmental disorder leading to motor anomalies: from a severe G203R to a milder C215Y mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors: GNA002 versus GSK126
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), GNA002 and GSK126. EZH2 is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation and is a key target in cancer therapy. This document outlines their distinct mechanisms of action, presents comparative experimental data, and provides methodologies for key experimental protocols.
Mechanism of Action: A Tale of Two Inhibitors
This compound and GSK126 both target EZH2 but through fundamentally different mechanisms. GSK126 is a potent, highly selective, and reversible S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2's methyltransferase activity.[1][2] In contrast, this compound is a specific and covalent inhibitor of EZH2.[3][4] It forms a covalent bond with the Cys668 residue within the SET domain of EZH2.[3][4] This irreversible binding not only inhibits the enzyme's methyltransferase activity but also triggers the degradation of the EZH2 protein.[3][5] This degradation is mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein), which leads to ubiquitination and subsequent proteasomal degradation of EZH2.[3][4]
A key differentiator observed in comparative studies is the effect on EZH2 protein levels. Treatment with this compound leads to a dose-dependent reduction in the abundance of endogenous EZH2 protein, an effect not observed with GSK126 treatment.[5] Furthermore, this compound has been shown to reduce AKT phosphorylation, a key signaling pathway in cancer, whereas GSK126 does not significantly affect this pathway.[5]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative parameters for this compound and GSK126, highlighting their potency in enzymatic and cell-based assays.
| Parameter | This compound | GSK126 | Reference(s) |
| Target | Enhancer of zeste homolog 2 (EZH2) | Enhancer of zeste homolog 2 (EZH2) | [1][3][4] |
| Binding Mechanism | Covalent | Non-covalent, SAM-competitive | [1][2][3][4] |
| EZH2 IC50 | 1.1 µM | 9.9 nM | [1][3][4] |
| Ki | Not reported | 0.5-3 nM | [1] |
| Cell Proliferation IC50 | 0.070 µM (MV4-11), 0.103 µM (RS4-11) | Varies by cell line (e.g., 12.6 µM to 17.4 µM in some multiple myeloma lines) | [3][6] |
| Effect on EZH2 Protein Level | Induces degradation | No significant change | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct mechanisms of action of this compound and GSK126.
Caption: this compound covalently binds to EZH2, leading to its ubiquitination by CHIP and subsequent proteasomal degradation.
Caption: GSK126 competitively inhibits the binding of SAM to EZH2, thereby blocking its methyltransferase activity.
Experimental Protocols
Below are summarized methodologies for key experiments used to characterize and compare this compound and GSK126.
EZH2 Enzymatic Inhibition Assay
This assay quantifies the ability of an inhibitor to block the methyltransferase activity of EZH2.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing recombinant PRC2 complex (containing EZH2), a histone H3 peptide substrate, and S-[3H]-adenosyl-L-methionine ([3H]-SAM) as the methyl donor.
-
Inhibitor Addition: Add serial dilutions of the test compound (this compound or GSK126) or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).
-
Measurement of Activity: The radiolabeled methylated peptide is captured on a filter plate, and the amount of radioactivity is measured using a scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of the inhibitors on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, GSK126, or a vehicle control for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot for EZH2 and H3K27me3 Levels
This technique is used to assess the impact of the inhibitors on the protein levels of EZH2 and the global levels of the H3K27me3 epigenetic mark.
-
Cell Lysis: Treat cells with this compound, GSK126, or vehicle control for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for EZH2, H3K27me3, and a loading control (e.g., total Histone H3 or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
In Vivo Ubiquitination Assay
This assay is crucial for demonstrating the this compound-induced ubiquitination of EZH2.
-
Cell Transfection and Treatment: Co-transfect cells (e.g., HEK293T) with plasmids expressing tagged versions of EZH2 and ubiquitin. Treat the cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the tagged EZH2 protein using an appropriate antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains attached to EZH2.
References
- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK-126 Protects CA1 Neurons from H3K27me3-Mediated Apoptosis in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to EZH2 Inhibitors: GNA002 vs. Tazemetostat
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic cancer therapies, inhibitors of the histone methyltransferase EZH2 have emerged as a promising class of targeted agents. This guide provides a detailed comparison of two such inhibitors: GNA002, a preclinical compound, and tazemetostat (B611178) (Tazverik®), an FDA-approved therapeutic. We delve into their distinct mechanisms of action, compare their efficacy in various cancer models, and provide insights into their developmental stages.
At a Glance: this compound vs. Tazemetostat
| Feature | This compound | Tazemetostat |
| Mechanism of Action | Covalent inhibitor, induces EZH2 degradation | S-adenosyl-methionine (SAM)-competitive inhibitor |
| Target Specificity | Specific for EZH2, ineffective against C668S mutant | Inhibits both wild-type and mutant EZH2 |
| Development Stage | Preclinical | Clinically approved and marketed |
| Known Indications | N/A (Preclinical) | Relapsed/refractory Follicular Lymphoma, metastatic or locally advanced Epithelioid Sarcoma |
Mechanism of Action: A Tale of Two Inhibitory Strategies
Both this compound and tazemetostat target EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[1] However, they achieve this through fundamentally different molecular interactions.
This compound: Covalent Inhibition and Degradation
This compound is a highly potent and specific covalent inhibitor of EZH2.[1] It forms a covalent bond with the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[1][2] This irreversible binding not only inhibits the methyltransferase activity of EZH2 but also triggers its degradation through a process known as CHIP-mediated ubiquitination.[1][3] This dual action of enzymatic inhibition and protein degradation makes this compound a unique EZH2-targeting agent. A critical consideration for this compound is the potential for resistance through mutations at the binding site; for instance, the C668S mutation in EZH2 has been shown to confer resistance to this compound.[2]
Tazemetostat: Competitive Inhibition
Tazemetostat, in contrast, is an S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2.[4][5] SAM is the essential methyl group donor for the methyltransferase activity of EZH2. Tazemetostat binds to the SAM-binding pocket of EZH2, preventing SAM from binding and thereby inhibiting the methylation of H3K27.[6] This mechanism is reversible and applies to both wild-type and various mutant forms of EZH2.[5] Tazemetostat is highly selective for EZH2 over other histone methyltransferases.[5][6]
Preclinical Efficacy: A Look at the In Vitro and In Vivo Data
A direct comparison of clinical efficacy is not possible due to this compound's preclinical status. However, available preclinical data for this compound can be compared to the extensive preclinical and clinical data for tazemetostat.
This compound Preclinical Data
This compound has demonstrated potent anti-proliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia | 0.070 |
| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 |
| Cal-27 | Head and Neck Cancer | Not specified, but efficiently reduces H3K27 trimethylation |
In vivo studies using xenograft models have shown that this compound significantly suppresses tumor growth.[1][2] Oral administration of this compound has been shown to reduce tumor volume in xenograft models of head and neck cancer (Cal-27), lung cancer (A549), and lymphoma (Daudi and Pfeiffer).[1][2]
Tazemetostat Preclinical and Clinical Efficacy
Tazemetostat has undergone extensive preclinical and clinical evaluation. In preclinical studies, it demonstrated dose-dependent inhibition of H3K27me3 and anti-proliferative effects in various lymphoma cell lines, with greater sensitivity observed in EZH2-mutant lines.[4]
Clinical trial data has established the efficacy of tazemetostat in specific patient populations, leading to its FDA approval.
Tazemetostat Efficacy in Relapsed/Refractory Follicular Lymphoma (NCT01897571) [7][8]
| Patient Cohort | Overall Response Rate (ORR) | Complete Response (CR) |
| EZH2-mutant | 69% | 13% |
| EZH2-wild-type | 35% | 4% |
Tazemetostat Efficacy in Metastatic or Locally Advanced Epithelioid Sarcoma (NCT02601950) [9][10]
| Metric | Result |
| Overall Response Rate (ORR) | 15% |
| Complete Response (CR) | 1.6% |
| Disease Control Rate (DCR) * | 26% |
*DCR defined as objective confirmed response of any duration or stable disease lasting ≥32 weeks.
Experimental Protocols: A Glimpse into the Methodologies
Detailed experimental protocols for the clinical trials of tazemetostat provide a framework for understanding how its efficacy was evaluated.
Tazemetostat Clinical Trial Protocols
Follicular Lymphoma (NCT01897571) [7][8]
-
Study Design: Open-label, single-arm, multicenter, Phase 2 trial.
-
Patient Population: Adults with histologically confirmed relapsed or refractory follicular lymphoma (grades 1, 2, 3a, or 3b) who had received at least two prior systemic therapies.
-
Treatment: Tazemetostat 800 mg administered orally twice daily in continuous 28-day cycles.
-
Primary Endpoint: Objective response rate (ORR) assessed by an independent radiology committee based on the 2007 International Working Group criteria for non-Hodgkin lymphoma.
Epithelioid Sarcoma (NCT02601950) [9][10][11]
-
Study Design: Open-label, single-arm, multicenter, Phase 2 trial.
-
Patient Population: Adults with metastatic or locally advanced epithelioid sarcoma with INI1 loss, not eligible for complete resection.
-
Treatment: Tazemetostat 800 mg administered orally twice daily.
-
Primary Endpoint: Disease control rate (DCR), defined as an objective response of any duration or stable disease lasting at least 32 weeks.
Conclusion and Future Directions
This compound and tazemetostat represent two distinct approaches to targeting EZH2. This compound's covalent inhibition and subsequent degradation of EZH2 is a novel mechanism with promising preclinical activity. However, its clinical potential remains to be determined, and the emergence of resistance via mutations at the binding site is a key area for further investigation.
Tazemetostat, on the other hand, is a clinically validated EZH2 inhibitor with proven efficacy in specific, well-defined patient populations. Its success has paved the way for further exploration of EZH2 inhibition in oncology.
For researchers and drug development professionals, the comparison of these two agents highlights the diverse strategies available for targeting a single epigenetic regulator. The journey of this compound through preclinical and potentially clinical development will be crucial in determining the long-term viability of covalent EZH2 inhibition and degradation as a therapeutic strategy. Meanwhile, ongoing and future studies with tazemetostat, both as a monotherapy and in combination with other agents, will continue to refine its role in the treatment of various cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Tazemetostat for Advanced Epithelioid Sarcoma - The ASCO Post [ascopost.com]
- 11. ascopubs.org [ascopubs.org]
A Comparative Guide to Covalent and Non-Covalent EZH2 Inhibitors: Focus on GNA002
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the covalent EZH2 inhibitor, GNA002, with non-covalent EZH2 inhibitors, supported by available preclinical experimental data. The information is intended to assist researchers in understanding the distinct mechanisms and potential therapeutic implications of these different classes of EZH2-targeting agents.
Introduction to EZH2 Inhibition
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. EZH2 inhibitors can be broadly classified into two categories: non-covalent (reversible) inhibitors and covalent (irreversible) inhibitors.
Non-covalent inhibitors , such as tazemetostat (B611178) and GSK126, typically compete with the S-adenosylmethionine (SAM) cofactor for binding to the EZH2 active site. This interaction is reversible, and the inhibitor's efficacy is dependent on its concentration and binding affinity.
Covalent inhibitors , exemplified by this compound, form a permanent bond with a specific amino acid residue within the EZH2 protein. This irreversible binding can lead to a more sustained inhibition of EZH2 activity and, in some cases, degradation of the EZH2 protein itself.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The fundamental difference between this compound and non-covalent inhibitors lies in their interaction with the EZH2 enzyme.
This compound , a derivative of gambogenic acid, acts as a covalent inhibitor by specifically and irreversibly binding to cysteine 668 (Cys668) within the SET domain of EZH2.[1][2][3][4] This covalent modification not only blocks the methyltransferase activity but also triggers the degradation of the EZH2 protein via CHIP-mediated ubiquitination.[1][2][3]
Non-covalent inhibitors like tazemetostat and GSK126 function as SAM-competitive inhibitors.[5][6][7][8] They reversibly bind to the SAM-binding pocket of EZH2, preventing the binding of the methyl donor and thereby inhibiting the methylation of H3K27.[5][8] This inhibition is dependent on the continuous presence of the drug at a sufficient concentration to outcompete the endogenous SAM.
Quantitative Data Comparison
The following tables summarize the available preclinical data for this compound and the non-covalent inhibitors tazemetostat and GSK126. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency
| Inhibitor | Type | Target | Biochemical IC50 | Cellular IC50 (Proliferation) | Cell Line | Reference(s) |
| This compound | Covalent | EZH2 | 1.1 µM | 0.070 µM | MV4-11 | [1][2][3][4] |
| 0.103 µM | RS4-11 | [3] | ||||
| Tazemetostat | Non-Covalent | EZH2 (WT) | 11 nM (peptide assay) | 0.001 - 7.6 µM | Various DLBCL | [5][9] |
| EZH2 (mutant) | 2-38 nM | [5] | ||||
| GSK126 | Non-Covalent | EZH2 (WT & mutant) | 9.9 nM | Not specified | [7][8][10] |
Table 2: Selectivity
| Inhibitor | Selectivity for EZH2 vs. EZH1 | Selectivity vs. Other Methyltransferases | Reference(s) |
| This compound | Data not available | Specifically inhibits EZH2 among those tested | Not specified |
| Tazemetostat | ~35-fold | >4,500-fold against 14 other HMTs | [5][6] |
| GSK126 | ~150-fold | >1,000-fold against 20 other HMTs | [5][7][11][12] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound | Cal-27 (Head and Neck) | 100 mg/kg, daily, oral | Significant decrease in tumor volume | [1][2] |
| A549 (Lung), Daudi & Pfeiffer (Lymphoma) | Not specified | Significant suppression of tumor growth | [4] | |
| Tazemetostat | KARPAS-422 & Pfeiffer (DLBCL, EZH2 mutant) | Not specified | Complete tumor regression | [5] |
| Chordoma (PBRM1 mutant) | Not specified | 71.5% TGI, 100% ORR | [13][14] | |
| GSK126 | Pfeiffer (DLBCL, EZH2 mutant) | 50 mg/kg/day | Tumor growth reduction | [12] |
| RPMI8226 (Multiple Myeloma) | 200 mg/kg/day, i.p. | Significant delay in tumor growth | [15] |
Table 4: Pharmacokinetic Properties
| Inhibitor | Oral Bioavailability | Half-life (t1/2) | Metabolism | Reference(s) |
| This compound | Orally active (in vivo studies) | Data not available | Data not available | [1][2] |
| Tazemetostat | ~33% | ~3.1 hours | CYP3A | [6][16][17][18][19] |
| GSK126 | Very poor (<2%) | ~33.3 hours (IV) | Hepatic | [11] |
EZH2 Signaling Pathway
EZH2, as the catalytic core of the PRC2 complex, silences a multitude of downstream target genes, many of which are tumor suppressors. Inhibition of EZH2 can lead to the reactivation of these genes, resulting in cell cycle arrest, differentiation, and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assays commonly used to evaluate EZH2 inhibitors.
In Vitro EZH2 Enzyme Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the methyltransferase activity of the EZH2 complex.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT). Dilute the recombinant human EZH2/PRC2 complex, histone H3 peptide substrate, and radiolabeled S-adenosyl-L-methionine ([³H]-SAM) in the reaction buffer. Prepare serial dilutions of the test inhibitor (e.g., this compound, tazemetostat).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, histone H3 peptide, and the test inhibitor at various concentrations.
-
Initiate Reaction: Add the EZH2/PRC2 complex and [³H]-SAM to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding an equal volume of 10% trichloroacetic acid (TCA).
-
Measurement: Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular H3K27me3 Quantification by Western Blot
This assay assesses the ability of an inhibitor to reduce the levels of the H3K27me3 mark in cancer cells.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., a lymphoma cell line) and allow them to adhere or grow to a desired confluency. Treat the cells with various concentrations of the EZH2 inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on a high-percentage polyacrylamide gel (e.g., 15%).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K27me3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Loading Control and Analysis: Strip the membrane and re-probe with an antibody against total histone H3 as a loading control. Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal.
In Vivo Xenograft Model
This experiment evaluates the anti-tumor efficacy of an EZH2 inhibitor in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Cal-27 or a DLBCL cell line) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EZH2 inhibitor (e.g., this compound orally at 100 mg/kg/day) or vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and, if planned, perform pharmacodynamic analyses (e.g., Western blot for H3K27me3) on tumor tissue. Calculate the tumor growth inhibition (TGI).
Conclusion
Both covalent and non-covalent inhibitors of EZH2 have demonstrated significant anti-cancer activity in preclinical models. The covalent inhibitor this compound offers a distinct mechanism of action by irreversibly binding to and promoting the degradation of EZH2. This may lead to a more durable pharmacodynamic effect compared to non-covalent inhibitors, which require sustained target engagement. However, non-covalent inhibitors like tazemetostat have shown potent and highly selective EZH2 inhibition, with tazemetostat having the advantage of oral bioavailability and having progressed further in clinical development.
The choice between a covalent and a non-covalent EZH2 inhibitor for therapeutic development will depend on a variety of factors, including the specific cancer type, the potential for off-target effects, and the desired pharmacokinetic and pharmacodynamic profile. The data presented in this guide provide a foundation for researchers to make informed decisions and design further experiments to elucidate the full therapeutic potential of targeting EZH2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Gsk2816126 | C31H38N6O2 | CID 68210102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. esmed.org [esmed.org]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Dramatic In Vivo Efficacy of the EZH2-Inhibitor Tazemetostat in PBRM1-Mutated Human Chordoma Xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacology and pharmacokinetics of tazemetostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Pharmacology and pharmacokinetics of tazemetostat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
GNA002 Specificity for EZH2: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNA002, a covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), with other EZH2 inhibitors. The information presented herein is supported by experimental data to offer an objective evaluation of this compound's specificity and performance.
Introduction to EZH2 and this compound
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine (B10760008) 27 (H3K27me3). This methylation leads to transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the progression of various cancers, making it a significant therapeutic target.
This compound is a potent and specific covalent inhibitor of EZH2.[1][2] It selectively targets a cysteine residue (Cys668) within the SET domain of EZH2, leading to the enzyme's degradation through a unique mechanism involving the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[1][2] This dual action of enzymatic inhibition and protein degradation distinguishes this compound from many other EZH2 inhibitors.
Comparative Performance of EZH2 Inhibitors
The following table summarizes the key performance metrics of this compound in comparison to other well-characterized EZH2 inhibitors, GSK126 and Tazemetostat.
| Inhibitor | Type | Mechanism of Action | Target Residue | Biochemical IC50 | Cellular IC50 (MV4-11) | Cellular IC50 (RS4-11) |
| This compound | Covalent | Covalent modification and CHIP-mediated degradation | Cys668 | 1.1 µM[1][2] | 0.070 µM[1][2] | 0.103 µM[1][2] |
| GSK126 | Non-covalent | Competitive with SAM | - | ~2.5 nM | Not explicitly found for direct comparison | Not explicitly found for direct comparison |
| Tazemetostat (EPZ-6438) | Non-covalent | Competitive with SAM | - | 2.5 nM | Not explicitly found for direct comparison | Not explicitly found for direct comparison |
Validation of this compound Specificity
The specificity of this compound for EZH2 has been demonstrated through various experimental approaches. A key finding is that while this compound treatment leads to a significant reduction in H3K27me3 levels, it does not cause a general, non-specific disruption of other histone methylation marks. Furthermore, studies have shown that this compound does not significantly reduce the abundance of other histone methyltransferases, such as ESET and SET8, indicating its selectivity for EZH2.
The covalent binding of this compound to Cys668 of EZH2 is a critical determinant of its specificity. This targeted interaction leads to the subsequent ubiquitination and proteasomal degradation of EZH2, a mechanism not observed with non-covalent inhibitors like GSK126.[3]
EZH2 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the canonical EZH2 signaling pathway and highlights the mechanism of action of this compound.
Caption: EZH2 signaling pathway and the mechanism of this compound action.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of this compound's specificity. Below are summaries of the typical protocols used.
Biochemical Assay for EZH2 Inhibition
A common method to determine the biochemical potency (IC50) of an EZH2 inhibitor is a radiometric assay using purified PRC2 complex, a histone H3 peptide substrate, and S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as the methyl donor.
-
Reaction Setup: The reaction mixture contains the PRC2 complex, the histone H3 peptide, and varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer.
-
Initiation: The reaction is initiated by the addition of [3H]-SAM.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a quenching solution.
-
Detection: The amount of incorporated [3H]-methyl groups into the histone peptide is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Assay for H3K27me3 Levels
Western blotting is a standard technique to assess the effect of EZH2 inhibitors on cellular H3K27me3 levels.
-
Cell Treatment: Cancer cell lines are treated with various concentrations of the inhibitor for a specific duration (e.g., 48 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for H3K27me3 and total histone H3 (as a loading control).
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the H3K27me3 band is normalized to the total H3 band to determine the relative change in H3K27 trimethylation.
In Vivo Ubiquitination Assay
To confirm that this compound induces EZH2 ubiquitination, an in vivo ubiquitination assay can be performed.
-
Cell Transfection and Treatment: Cells are co-transfected with plasmids expressing tagged versions of EZH2 and ubiquitin. The cells are then treated with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).
-
Immunoprecipitation: EZH2 is immunoprecipitated from the cell lysates using an antibody against the EZH2 tag.
-
Western Blotting: The immunoprecipitated samples are then subjected to Western blotting and probed with an antibody against the ubiquitin tag to detect polyubiquitinated EZH2.
Experimental Workflow for Specificity Validation
The following diagram outlines a typical workflow to validate the specificity of a covalent inhibitor like this compound.
References
GNA002 and EZH2 C668S Mutant: A Comparative Guide to Validating Drug Resistance
For researchers and professionals in drug development, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative analysis of GNA002, a novel covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), and details the validation of resistance conferred by the EZH2 C668S mutation. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying molecular pathways.
Comparison of EZH2 Inhibitors and Resistance Mechanisms
EZH2 is a histone methyltransferase that plays a critical role in epigenetic silencing and is a key target in oncology. Several small molecule inhibitors have been developed to target its catalytic activity. However, as with many targeted therapies, acquired resistance can limit their efficacy. Resistance to EZH2 inhibitors can arise from secondary mutations in the EZH2 protein itself or through the activation of alternative survival pathways.
This compound, a derivative of gambogenic acid, represents a distinct class of EZH2 inhibitor. Unlike most EZH2 inhibitors that are S-adenosyl methionine (SAM) competitive inhibitors, this compound specifically and covalently binds to the Cys668 residue within the EZH2-SET domain. This covalent modification triggers the degradation of the EZH2 protein via CHIP-mediated ubiquitination. This unique mechanism of action leads to a different resistance profile compared to other well-known EZH2 inhibitors such as GSK126 and Tazemetostat (EPZ-6438).
The primary mechanism of resistance to this compound is the C668S mutation in EZH2, which prevents the covalent binding of the inhibitor. In contrast, resistance to SAM-competitive inhibitors like GSK126 and Tazemetostat can be conferred by different EZH2 mutations (e.g., Y726F, C663Y) that prevent drug binding to the SAM pocket, or by the activation of pro-survival signaling pathways such as the PI3K/AKT and MAPK pathways.
| Inhibitor | Mechanism of Action | Known Resistance Mutations in EZH2 | Alternative Resistance Mechanisms |
| This compound | Covalently binds to Cys668 in the SET domain, inducing EZH2 degradation. | C668S | Not extensively documented. |
| GSK126 | S-adenosyl methionine (SAM) competitive inhibitor of EZH2's methyltransferase activity. | Y641F/N/H/S/C, A677T, Y726F, C663Y | Activation of IGF-1R, PI3K/AKT, and MEK pathways. |
| Tazemetostat (EPZ-6438) | SAM-competitive inhibitor of EZH2's methyltransferase activity. | Y641F/N/H/S/C, A677T, Y726F | Mutations in the RB1/E2F axis. |
| UNC1999 | SAM-competitive inhibitor of EZH2 and EZH1. | Can remain sensitive to some GSK126/Tazemetostat resistant mutants. | Activation of survival pathways. |
Experimental Validation of EZH2 C668S Resistance to this compound
Validating the resistance of the EZH2 C668S mutant to this compound involves a series of in vitro and in vivo experiments to compare its efficacy against wild-type (WT) EZH2.
Cell Viability Assays
Cell viability assays are crucial for determining the cytotoxic effects of this compound on cancer cells expressing either WT EZH2 or the C668S mutant.
Summary of Experimental Data:
| Cell Line | EZH2 Status | This compound Treatment | Outcome |
| UMSCC-12 | Wild-Type (WT) | Dose-dependent | Inhibition of anchorage-independent growth. |
| UMSCC-12 | C668S Mutant | Dose-dependent | Elevated resistance to growth inhibition compared to WT. |
| Various Cancer Lines (MV4-11, RS4-11) | Not specified | 10 μM for 72 hours | IC50 values of 0.070 μM and 0.103 μM, respectively. |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., UMSCC-12) expressing either WT EZH2 or C668S EZH2 in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 10 μM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 values.
Western Blot Analysis
Western blotting is used to assess the downstream effects of this compound on EZH2 protein levels and its enzymatic activity, measured by the levels of H3K27 trimethylation (H3K27me3).
Summary of Experimental Data:
| Cell Line | EZH2 Status | This compound Treatment | EZH2 Protein Level | H3K27me3 Level |
| Cal-27 | WT | Dose-dependent (0.1-4 μM) | Decreased | Decreased |
| UMSCC-12 | WT | Dose-dependent | Not specified | Decreased |
| UMSCC-12 | C668S Mutant | Dose-dependent | No significant change | No significant change |
Experimental Protocol: Western Blot for EZH2 and H3K27me3
-
Cell Lysis: Treat cells expressing WT or C668S EZH2 with this compound for 24-48 hours. Lyse the cells in RIPA buffer containing
Unmasking Off-Target Effects: A Comparative Guide to EZH2 Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the off-target profiles of leading EZH2 inhibitors, supported by experimental data and detailed methodologies.
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology. As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), it plays a pivotal role in silencing tumor suppressor genes through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3). The development of small molecule inhibitors targeting EZH2 has provided promising new avenues for treating various malignancies, including lymphomas and solid tumors.[1][2]
However, ensuring the specificity of these inhibitors is paramount to minimizing off-target effects and potential toxicities. The high degree of homology between EZH2 and its paralog, EZH1, presents a significant challenge for developing highly selective drugs.[3] This guide provides a comparative analysis of the off-target profiles of several key EZH2 inhibitors, presenting quantitative data on their selectivity and outlining the experimental protocols used to generate these profiles.
Comparative Selectivity of EZH2 Inhibitors
The selectivity of an inhibitor is a critical determinant of its therapeutic window. Off-target activity can lead to unforeseen side effects or even synergistic anti-cancer effects. The following table summarizes the biochemical potency and selectivity of prominent EZH2 inhibitors against EZH2 and its closest homolog, EZH1. A higher selectivity ratio indicates a greater preference for EZH2 over EZH1.
| Inhibitor | EZH2 IC₅₀ (nM) | EZH1 IC₅₀ (nM) | Selectivity (EZH1/EZH2) | Other Notable Off-Targets |
| Tazemetostat | 2-38 | ~70-1330 | ~35-fold | >4,500-fold selective over 14 other HMTs[1] |
| GSK126 | 0.5-3 | ~75-450 | ~150-fold | >1,000-fold selective over 20 other methyltransferases[1][2] |
| CPI-1205 | 2.2-3.1 | 52 | ~17 to 24-fold | Selective against a panel of 30 other methyltransferases[1] |
| Valemetostat | (Dual Inhibitor) | (Dual Inhibitor) | N/A (Designed as dual) | Potent dual inhibitor of EZH1 and EZH2[4] |
| GSK343 | 4 | 240 | 60-fold | >1,000-fold selective over most other methyltransferases tested[3] |
IC₅₀ values are compiled from multiple preclinical studies and can vary based on assay conditions. The ranges reflect this variability.[1][2][3]
Key Observations:
-
High Selectivity: GSK126 demonstrates the highest selectivity for EZH2 over EZH1 among the compounds listed.[2]
-
Moderate Selectivity: Tazemetostat and CPI-1205 show good selectivity for EZH2, though less pronounced than GSK126.[1]
-
Dual Inhibition: Valemetostat is intentionally designed as a dual EZH1/EZH2 inhibitor, a strategy based on the rationale that inhibiting both may overcome potential resistance mechanisms mediated by EZH1.[4]
Visualizing Key Pathways and Workflows
Understanding the biological context and the methods for assessing inhibitor specificity is crucial. The following diagrams illustrate the core EZH2 signaling pathway and a standard experimental workflow for profiling inhibitor off-target effects.
Caption: EZH2 signaling pathway within the PRC2 complex.
Caption: Experimental workflow for off-target profiling.
Experimental Protocols
Accurate determination of off-target profiles relies on a multi-faceted approach combining biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Methyltransferase/Kinase Selectivity Profiling (Radiometric Assay)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified methyltransferases or kinases, providing a broad view of its selectivity.[5]
Materials:
-
Purified recombinant methyltransferases (including EZH2, EZH1, and a diverse panel of others).
-
Specific histone or peptide substrates for each enzyme.
-
Test inhibitor stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) or [γ-³³P]ATP for kinase assays.
-
Unlabeled SAM or ATP.
-
96- or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test inhibitor in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the specific methyltransferase, and the appropriate substrate.
-
Inhibitor Addition: Add the serially diluted inhibitor or a DMSO vehicle control to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding a mixture of unlabeled SAM and [³H]-SAM (the final concentration of SAM should be near the Kₘ for each enzyme).
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction & Capture: Stop the reaction and spot the mixture onto phosphocellulose filter paper. The phosphorylated or methylated substrate binds to the paper, while unincorporated [³H]-SAM is washed away.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.[6]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited) by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a drug engages its intended target within the complex environment of a living cell. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[7]
Materials:
-
Cultured cells of interest.
-
Test inhibitor and DMSO (vehicle control).
-
Phosphate-buffered saline (PBS) with protease inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Equipment for SDS-PAGE and Western blotting.
-
A specific primary antibody against the target protein (e.g., anti-EZH2).
-
HRP-conjugated secondary antibody and ECL detection reagent.
-
Thermal cycler.
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of the inhibitor or DMSO vehicle control for 1-2 hours at 37°C.
-
Heating: Harvest and wash the cells, then resuspend them in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[8]
-
Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding lysis buffer.
-
Fractionation: Separate the soluble protein fraction from the heat-denatured, aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[9]
-
Western Blotting: Carefully collect the supernatant (soluble fraction). Determine the protein concentration and load equal amounts onto an SDS-PAGE gel.
-
Detection: Transfer the separated proteins to a PVDF membrane and probe with a primary antibody specific to the target protein (EZH2). Subsequently, use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature for both the inhibitor-treated and control samples. A shift in the melting curve to higher temperatures in the inhibitor-treated sample indicates target engagement and stabilization.[10]
Chemical Proteomics for Unbiased Off-Target Identification
This approach uses a modified version of the inhibitor (a chemical probe) to identify all its binding partners (both on- and off-target) within the entire cellular proteome.[11]
Materials:
-
A chemical probe version of the inhibitor, typically functionalized with a tag (e.g., biotin) via a linker.
-
Cell lysate from the cell line of interest.
-
Streptavidin-coated beads.
-
Wash buffers of increasing stringency.
-
Elution buffer.
-
Trypsin for protein digestion.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Probe Incubation: Incubate the cell lysate with the biotinylated chemical probe. As a control, a parallel incubation should include the probe plus a large excess of the non-biotinylated ("free") inhibitor to competitively block specific binding sites.
-
Affinity Capture: Add streptavidin-coated beads to the lysates to capture the probe and any proteins bound to it. Incubate to allow for binding.
-
Washing: Extensively wash the beads with a series of buffers to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution: Elute the specifically bound proteins from the beads.
-
Digestion and Mass Spectrometry: Digest the eluted proteins into smaller peptides using trypsin. Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Identify the proteins from the mass spectrometry data. True binding partners will be present in the probe-treated sample but significantly reduced or absent in the sample where free inhibitor was used for competition. This comparison helps distinguish specific off-targets from non-specific background binders.[12]
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valemetostat: First approval as a dual inhibitor of EZH1/2 to treat adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 2.7. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to EZH2 Degraders: GNA002 vs. Emerging PROTACs
For Researchers, Scientists, and Drug Development Professionals
The Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has emerged as a critical therapeutic target in oncology. Its role in gene silencing through histone H3 lysine (B10760008) 27 trimethylation (H3K27me3) is implicated in the progression of various cancers. While EZH2 inhibitors have shown clinical promise, a new wave of therapeutic agents aims to degrade the EZH2 protein entirely, offering potential advantages over simple inhibition. This guide provides a comparative analysis of GNA002, a covalent EZH2 inhibitor that induces its degradation, and other emerging EZH2 degraders, primarily focusing on Proteolysis Targeting Chimeras (PROTACs).
Mechanism of Action: Distinct Approaches to EZH2 Elimination
This compound: A Covalent Binder Triggering Ubiquitination
This compound is a derivative of gambogenic acid that acts as a highly potent and specific covalent inhibitor of EZH2.[1][2] It specifically and covalently binds to the Cys668 residue within the SET domain of EZH2.[2] This covalent binding initiates the degradation of EZH2 through a process mediated by the E3 ubiquitin ligase CHIP (COOH terminus of Hsp70-interacting protein).[2][3][4] This leads to the ubiquitination and subsequent proteasomal degradation of the EZH2 protein.
PROTACs: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and degradation of the target protein. EZH2-targeting PROTACs typically consist of a ligand that binds to EZH2, a linker, and a ligand that recruits an E3 ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL). This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EZH2, marking it for degradation by the proteasome. This approach offers the potential to eliminate both the catalytic and non-catalytic scaffolding functions of EZH2.
Performance Data: A Comparative Overview
The following tables summarize the available quantitative data for this compound and other prominent EZH2 degraders. Direct comparisons are limited by the availability of data in the same cell lines.
Table 1: In Vitro Antiproliferative Activity (IC50, µM)
| Compound | MV4-11 | RS4-11 | EOL-1 | MDA-MB-468 | BT549 |
| This compound | 0.070[1][2] | 0.103[1][2] | - | - | - |
| MS177 | >10 | - | - | - | - |
| MS8847 | 0.19[5] | 0.41[5] | 0.11[5] | 0.45 | 1.45 |
| MS1943 | - | - | - | GI50: 2.2 | - |
Table 2: In Vitro Degradation Activity (DC50, µM)
| Compound | EOL-1 | MV4-11 | MM1.S | L-363 |
| This compound | - | - | - | - |
| MS177 | 0.2 | 1.5 | 0.6 | 1.1 |
| MS8847 | 0.0344[5] | - | - | - |
Note: "-" indicates data not available from the searched sources.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubate for 6 to 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, PROTACs) in culture medium.
-
Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Western Blot for EZH2 Degradation
This protocol details the detection of EZH2 protein levels to assess degradation.
-
Sample Preparation:
-
Treat cells with the EZH2 degrader for the desired time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
In Vivo Xenograft Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the in vivo efficacy of EZH2 degraders.
-
Cell Preparation and Implantation:
-
Tumor Growth and Randomization:
-
Drug Administration:
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors for further analysis (e.g., weight, western blotting for EZH2 levels).[10]
-
Visualizing the Mechanisms
Signaling Pathway and Degradation Mechanisms
The following diagrams, generated using the DOT language, illustrate the EZH2 signaling pathway and the mechanisms of action for this compound and PROTACs.
Conclusion
Both this compound and PROTACs represent promising strategies for targeting EZH2 by inducing its degradation. This compound offers a unique mechanism through its covalent binding and subsequent CHIP-mediated ubiquitination. PROTACs, on the other hand, provide a versatile platform for hijacking the cell's own protein disposal machinery and have the potential to eliminate both canonical and non-canonical functions of EZH2. The choice between these degraders may depend on the specific cancer type, the dependency on EZH2's catalytic versus non-catalytic functions, and the development of resistance to traditional EZH2 inhibitors. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these novel therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. protocols.io [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 9. BiTE® Xenograft Protocol [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. In vivo tumor xenograft study [bio-protocol.org]
Head-to-Head Comparison: GNA002 and CPI-1205 in EZH2 Inhibition
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical profiles of two distinct EZH2 inhibitors, GNA002 and CPI-1205.
Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a critical epigenetic regulator and a validated target in oncology. Its dysregulation is implicated in the pathogenesis of various malignancies, including lymphomas and solid tumors. This guide provides a detailed head-to-head comparison of two prominent EZH2 inhibitors, this compound and CPI-1205, summarizing their mechanisms of action, preclinical efficacy, and available pharmacokinetic data. While direct comparative studies are limited, this guide synthesizes available data to offer a valuable resource for researchers in the field of epigenetic drug discovery.
At a Glance: Key Differences
| Feature | This compound | CPI-1205 (Lirametostat) |
| Mechanism of Action | Covalent, irreversible inhibitor; Induces EZH2 protein degradation.[1][2] | Reversible, SAM-competitive inhibitor.[3] |
| Target Specificity | Specifically and covalently binds to Cys668 within the EZH2-SET domain.[1][2] | Potent and selective inhibitor of both wild-type and mutant forms of EZH2.[3] |
| Clinical Development | Preclinical | Phase I/II clinical trials for B-cell lymphomas and metastatic castration-resistant prostate cancer.[4][5] |
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and CPI-1205 employ distinct strategies to inhibit EZH2, leading to different downstream consequences for the target protein.
This compound: Covalent Inhibition and EZH2 Degradation
This compound is a potent and specific covalent inhibitor of EZH2.[1][2] It forms an irreversible bond with the cysteine 668 residue located within the catalytic SET domain of EZH2.[1][2] This covalent modification not only inactivates the methyltransferase activity of EZH2 but also triggers its degradation through the ubiquitin-proteasome pathway.[1] Specifically, the binding of this compound marks EZH2 for ubiquitination by the E3 ligase CHIP (carboxyl terminus of Hsp70-interacting protein), leading to its subsequent destruction by the proteasome.[1] This dual action of enzymatic inhibition and protein degradation offers a potential advantage in achieving sustained target suppression.
CPI-1205: Reversible and Selective Inhibition
CPI-1205, also known as lirametostat, is a highly potent and selective, orally available small molecule inhibitor of EZH2.[3][6] Unlike this compound, CPI-1205 is a reversible inhibitor that competes with the cofactor S-adenosylmethionine (SAM) for binding to the catalytic pocket of EZH2.[3] This competitive inhibition effectively blocks the methyltransferase activity of both wild-type and various mutant forms of EZH2 that are found in certain cancers.[3] Its reversible nature means that its inhibitory effect is dependent on its concentration at the target site.
Preclinical Efficacy: A Comparative Overview
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. It is important to note that direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MV4-11 (AML) | 0.070 | [2] |
| RS4-11 (ALL) | 0.103 | [2] | |
| CPI-1205 | Karpas-422 (DLBCL) | 0.002 (biochemical IC50) | [6] |
| Karpas-422 (DLBCL) | 0.032 (cellular EC50) | [6] |
In Vivo Anti-Tumor Activity
Both this compound and CPI-1205 have demonstrated significant anti-tumor activity in preclinical xenograft models.
This compound: In a Cal-27 head and neck cancer xenograft model, oral administration of this compound at 100 mg/kg daily resulted in a significant decrease in tumor volume.[2] this compound also showed significant suppression of tumor growth in xenograft models of A549 lung cancer, Daudi, and Pfeiffer lymphoma cells.[1]
CPI-1205: In a Karpas-422 diffuse large B-cell lymphoma (DLBCL) xenograft model, CPI-1205 demonstrated robust antitumor effects when dosed at 160 mg/kg twice daily.[6] Preclinical studies have also shown profound anti-proliferative effects of CPI-1205 in prostate cancer cell models.[3]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of EZH2 inhibitors.
Cell Proliferation Assay
Objective: To determine the effect of this compound or CPI-1205 on the proliferation of cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., MV4-11, RS4-11 for this compound; Karpas-422 for CPI-1205) are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to adhere overnight, they are treated with a serial dilution of the EZH2 inhibitor or vehicle control (DMSO).
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The absorbance or luminescence is measured using a plate reader.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated by plotting the percentage of viable cells against the log concentration of the inhibitor and fitting the data to a dose-response curve.
Western Blot for H3K27me3
Objective: To assess the impact of EZH2 inhibitors on the levels of histone H3 trimethylated at lysine (B10760008) 27 (H3K27me3), a direct downstream marker of EZH2 activity.
Methodology:
-
Cancer cells are treated with the EZH2 inhibitor or vehicle control for a specified time.
-
Histones are extracted from the cell nuclei using an acid extraction method.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of histone extracts are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for H3K27me3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is often stripped and re-probed with an antibody against total histone H3 as a loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound or CPI-1205 in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
-
The treatment group receives the EZH2 inhibitor via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule, while the control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, tumors may be excised for further analysis, such as Western blotting for H3K27me3 levels.
Conclusion
This compound and CPI-1205 represent two distinct and promising classes of EZH2 inhibitors. This compound's covalent mechanism leading to EZH2 degradation offers the potential for prolonged target inhibition, while CPI-1205's reversible and selective nature has demonstrated a favorable profile in clinical trials. The choice between these or other EZH2 inhibitors for further development or research will depend on the specific cancer context, the desired pharmacological profile, and the potential for combination therapies. The data and protocols presented in this guide provide a foundational understanding for researchers navigating the dynamic field of epigenetic cancer therapy. Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of these two agents.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Phase I Study of CPI-1205, a Small Molecule Inhibitor of EZH2, in Patients with B-Cell Lymphomas | Dana-Farber Cancer Institute [dana-farber.org]
- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Assessing the Durability of Response to GNA002: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of GNA002, a novel EZH2 inhibitor, against other EZH2 inhibitors, with a focus on the durability of response. This document summarizes available preclinical data for this compound and clinical data for approved alternatives, offering insights into their therapeutic potential.
This compound is a potent and specific covalent inhibitor of Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers.[1] By irreversibly binding to EZH2, this compound triggers its degradation, leading to the reactivation of tumor suppressor genes that have been silenced by the Polycomb Repressive Complex 2 (PRC2).[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including head and neck squamous cell carcinoma and B-cell lymphomas.[1]
This guide offers a comparative look at the available efficacy data for this compound alongside the clinically validated durability of response of two other EZH2 inhibitors, tazemetostat (B611178) and valemetostat (B611628). It is important to note that the comparison is between preclinical data for this compound and clinical data for the alternatives, a limitation that necessitates careful interpretation.
Mechanism of Action: A Comparative Overview
This compound, tazemetostat, and valemetostat all target the enzymatic activity of EZH2, a key component of the PRC2 complex. However, their specific mechanisms of interaction and downstream effects exhibit some differences.
| Feature | This compound | Tazemetostat | Valemetostat |
| Target(s) | EZH2 | EZH2 (wild-type and mutant) | EZH1 and EZH2 |
| Binding Mechanism | Covalent, irreversible | Reversible, competitive with SAM | Reversible, competitive with SAM |
| Primary Effect on EZH2 | Induces degradation via ubiquitination | Inhibits methyltransferase activity | Inhibits methyltransferase activity |
| Downstream Effect | Reactivation of PRC2-silenced tumor suppressor genes | Reactivation of PRC2-silenced tumor suppressor genes | Reactivation of PRC2-silenced tumor suppressor genes |
This compound's unique covalent binding and subsequent degradation of EZH2 may offer a distinct and potentially more sustained mode of action compared to the reversible inhibition of tazemetostat and valemetostat.
This compound covalently binds to EZH2, leading to its degradation and subsequent reactivation of tumor suppressor genes.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the ability of this compound to inhibit tumor growth in xenograft models of various cancers. While these studies provide a strong rationale for its clinical development, they do not offer direct measures of long-term durability of response.
| Cancer Model | Cell Line | Treatment | Outcome |
| Head and Neck Squamous Cell Carcinoma | Cal-27 | This compound | Significant decrease in tumor volume |
| B-cell Lymphoma | Daudi | This compound | Significant suppression of in vivo tumor growth |
| Lung Cancer | A549 | This compound | Significant suppression of in vivo tumor growth |
Note: The available preclinical data for this compound focuses on end-of-study tumor volume and does not include long-term survival or tumor regrowth delay analysis, which are critical for assessing the durability of response.
Clinical Durability of Response: Tazemetostat and Valemetostat
In contrast to the preclinical data for this compound, clinical trial data for tazemetostat and valemetostat provide insights into their durability of response in patient populations.
| Drug | Indication | Trial Phase | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
| Tazemetostat | Relapsed/Refractory Follicular Lymphoma (EZH2-mutant) | Phase II | 69% | 10.9 months |
| Relapsed/Refractory Follicular Lymphoma (EZH2 wild-type) | Phase II | 35% | 13.0 months | |
| Valemetostat | Relapsed/Refractory Peripheral T-Cell Lymphoma | Phase II | 44% | 11.9 months |
| Relapsed/Refractory Adult T-Cell Leukemia/Lymphoma | Phase II | 55% | 21.2 months |
These clinical data highlight the potential for EZH2 inhibitors to induce durable responses in patients with specific hematological malignancies.
Experimental Protocols
This compound Xenograft Studies
The preclinical efficacy of this compound was evaluated in xenograft models using established cancer cell lines.
Cell Lines and Animal Models:
-
Cal-27 (Head and Neck Squamous Cell Carcinoma): Human tongue squamous cell carcinoma cell line.
-
Daudi (B-cell Lymphoma): Human Burkitt's lymphoma cell line.
-
A549 (Lung Cancer): Human lung adenocarcinoma cell line.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
Experimental Workflow:
-
Cell Culture: Cancer cell lines are cultured under standard laboratory conditions.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1x10^6 to 5x10^6) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.
-
Treatment Administration: this compound is administered to the treatment group, typically via oral gavage or intraperitoneal injection, at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., 2-3 times per week) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, and their weight and volume are measured. Immunohistochemical analysis may be performed to assess biomarkers.
A general workflow for assessing the in vivo efficacy of this compound in xenograft models.
Conclusion and Future Directions
This compound demonstrates promising preclinical anti-tumor activity through its unique mechanism of covalent EZH2 inhibition and degradation. However, a direct comparison of its durability of response with clinically approved EZH2 inhibitors like tazemetostat and valemetostat is currently hampered by the lack of long-term preclinical data for this compound.
Future preclinical studies on this compound should incorporate long-term survival analysis and tumor regrowth delay experiments to provide a more comprehensive assessment of its response durability. Such data will be crucial for positioning this compound in the clinical landscape and for designing informative clinical trials. The distinct mechanism of this compound suggests the potential for a differentiated and durable clinical profile, a hypothesis that warrants further investigation. This guide will be updated as more data becomes available.
References
Navigating Resistance: A Comparative Guide to GNA002 and Other EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to targeted therapies is a significant challenge in oncology. Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, is a validated therapeutic target in various cancers. While several EZH2 inhibitors have shown clinical promise, acquired resistance can limit their long-term efficacy. This guide provides a comparative analysis of GNA002, a covalent EZH2 inhibitor, and other EZH2 inhibitors, with a focus on the critical aspect of cross-resistance. We present available preclinical data, outline key experimental methodologies for assessing resistance, and visualize the underlying biological pathways.
Executive Summary
This compound distinguishes itself from the majority of current EZH2 inhibitors through its unique covalent mechanism of action, which not only inhibits EZH2's methyltransferase activity but also leads to its degradation. This fundamental difference suggests a potential to overcome common resistance mechanisms observed with non-covalent, S-adenosyl-L-methionine (SAM)-competitive inhibitors like tazemetostat (B611178) and GSK126. While direct comparative studies on cross-resistance with this compound are not yet available in the public domain, existing research on resistance to other EZH2 inhibitors provides a strong rationale for this compound's potential efficacy in resistant settings.
Mechanisms of Action: A Tale of Two Inhibition Strategies
EZH2 inhibitors can be broadly categorized based on their mechanism of action, which directly influences their susceptibility to resistance.
-
This compound: Covalent Inhibition and Degradation this compound is a derivative of gambogenic acid that acts as a highly potent and specific covalent inhibitor of EZH2.[1][2] It specifically and irreversibly binds to cysteine 668 (Cys668) within the catalytic SET domain of EZH2.[1][2] This covalent modification not only blocks the enzyme's methyltransferase activity but also triggers the degradation of the EZH2 protein via the CHIP-mediated ubiquitination pathway.[1][2] This dual action of inhibition and degradation is a key differentiator from other EZH2 inhibitors.
-
Tazemetostat, GSK126, and other SAM-Competitive Inhibitors Tazemetostat (EPZ-6438), GSK126, and several other EZH2 inhibitors in clinical development are non-covalent, SAM-competitive inhibitors.[3] They function by reversibly binding to the SAM-binding pocket of EZH2, thereby preventing the transfer of a methyl group to its substrate, histone H3 at lysine (B10760008) 27 (H3K27).[3] Their efficacy is dependent on sustained target engagement.
Cross-Resistance Landscape: Overcoming Acquired Resistance
Acquired resistance to SAM-competitive EZH2 inhibitors is a documented phenomenon, primarily driven by two key mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways, such as the PI3K/AKT and MEK pathways.[3] These pathways can compensate for the effects of EZH2 inhibition, allowing the cells to continue to proliferate.[3]
-
Acquired Mutations in EZH2: Mutations in the EZH2 gene, particularly in the drug-binding site within the SET domain, can prevent the inhibitor from binding effectively, rendering it inactive.[3]
Crucially, studies have shown that resistance to one class of EZH2 inhibitor does not necessarily confer resistance to another. For instance, diffuse large B-cell lymphoma (DLBCL) cells that have developed resistance to GSK126 and tazemetostat have been shown to remain sensitive to the EZH2 inhibitor UNC1999, which has a different chemical scaffold, and to the EED inhibitor EED226, which targets a different component of the Polycomb Repressive Complex 2 (PRC2).[3]
This lack of complete cross-resistance highlights the potential of inhibitors with distinct mechanisms of action. Given that this compound targets a different amino acid residue (Cys668) through a covalent bond and induces protein degradation, it is plausible that it could overcome resistance mediated by mutations in the SAM-binding pocket that affect non-covalent inhibitors. Furthermore, by promoting the degradation of the entire EZH2 protein, this compound may be less susceptible to resistance mechanisms that rely on the continued presence and non-catalytic functions of EZH2. However, it is important to note that direct experimental evidence from studies testing this compound on cell lines resistant to other EZH2 inhibitors is needed to confirm this hypothesis.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data directly comparing the efficacy of this compound and other EZH2 inhibitors in resistant cell lines. The following table summarizes the known IC50 values for this compound and other inhibitors in sensitive cell lines to provide a baseline for their potency.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | MV4-11 | 0.070 | [1] |
| This compound | RS4-11 | 0.103 | [1] |
| This compound | Cal-27 | - | [2] |
| Tazemetostat | KARPAS-422 (EZH2 mutant) | <0.01 | [3] |
| Tazemetostat | WSU-DLCL2 (EZH2 mutant) | <0.01 | [3] |
| GSK126 | KARPAS-422 (EZH2 mutant) | <0.02 | [3] |
| GSK126 | WSU-DLCL2 (EZH2 mutant) | <0.02 | [3] |
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments used to assess cross-resistance between EZH2 inhibitors.
Cell Viability Assay to Determine IC50
This protocol is used to measure the concentration of an inhibitor required to inhibit the growth of a cell population by 50%.
-
Cell Seeding: Plate cancer cells (e.g., DLBCL cell lines known to be sensitive or with acquired resistance to an EZH2 inhibitor) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the EZH2 inhibitors (e.g., this compound, tazemetostat, GSK126) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Calculate the percentage of viable cells relative to the DMSO-treated control and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EZH2 and H3K27me3 Levels
This protocol is used to assess the impact of inhibitors on the levels of EZH2 protein and its catalytic product, H3K27 trimethylation.
-
Cell Lysis: Treat cells with the desired concentrations of EZH2 inhibitors for 24-48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay (Thermo Fisher Scientific).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EZH2 (e.g., Cell Signaling Technology, #5246), H3K27me3 (e.g., Cell Signaling Technology, #9733), and a loading control (e.g., β-actin or Histone H3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of EZH2 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5-10 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or nude mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, tazemetostat). Administer the compounds daily via oral gavage or another appropriate route at predetermined doses.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for pharmacodynamic analysis (e.g., Western blotting for EZH2 and H3K27me3) or histopathological examination.
-
Data Analysis: Plot the average tumor volume over time for each treatment group to assess anti-tumor efficacy.
Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: EZH2 Signaling Pathway and Points of Inhibition.
References
Safety Operating Guide
Navigating the Safe Disposal of GNA002: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for GNA002 necessitates treating this potent EZH2 inhibitor as a hazardous chemical waste. Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols to ensure personnel safety, environmental protection, and regulatory compliance. The following guide synthesizes best practices for the handling and disposal of hazardous chemical waste, providing a framework for the safe management of this compound.
This compound is identified as a potent and specific covalent EZH2 (Enhancer of zeste homolog 2) inhibitor.[1][2] Due to its biological activity, it is imperative to handle this compound with care throughout its lifecycle, from use in experiments to its final disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table outlines the recommended PPE when handling this compound waste.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact with the hazardous substance.[3] |
| Eye Protection | Safety glasses or goggles | To protect the eyes from splashes or aerosols.[3] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination.[3] |
| Respiratory Protection | Respirator (if handling powder outside a fume hood) | To prevent inhalation of fine particles.[3] |
This compound Disposal Protocol: A Step-by-Step Approach
The proper disposal of this compound must be managed as hazardous chemical waste.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4] Evaporation in a fume hood is not a permissible disposal method.[3]
Step 1: Waste Identification and Segregation
All materials contaminated with this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound
-
Solutions containing this compound
-
Contaminated labware (e.g., pipette tips, vials, flasks)
-
Contaminated PPE (e.g., gloves, absorbent pads)
It is critical to keep this compound waste separate from all other waste streams, including non-hazardous materials and other incompatible chemical wastes.[3][4]
Step 2: Use of Appropriate Waste Containers
Collect this compound waste in a designated container that is:
-
Leak-proof and sturdy.[4]
-
Made of a chemically resistant material.[4]
-
Equipped with a secure screw-top cap.[3]
-
The original container may be suitable if it is in good condition.[3]
For contaminated sharps, such as needles or razor blades, use a designated sharps container.[3]
Step 3: Proper Labeling of Waste Containers
All this compound waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste".[3]
-
The full chemical name: this compound.[3]
-
The approximate concentration and quantity of the waste.[3]
-
The date when waste accumulation began.[3]
Step 4: Safe Storage of Waste
Store labeled this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] The storage area should adhere to the following conditions:
-
Containers must be kept closed at all times, except when adding waste.[3][4]
-
Secondary containment should be used for all liquid waste to prevent spills.[4]
-
Store away from incompatible materials.[4]
-
Do not store more than 10 gallons of hazardous waste in your lab at any given time.[4]
Step 5: Arranging for Professional Disposal
Once the waste container is full or you need to dispose of the accumulated waste, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[3][4] Follow their specific procedures for waste collection and documentation.
Spill Management
In the event of a this compound spill, the following measures should be taken:
-
Evacuate and Secure the Area : Keep people away from the spill area.[5]
-
Ensure Proper Ventilation : Work in a well-ventilated area or a fume hood.[5]
-
Wear Appropriate PPE : Use the PPE outlined in the table above.[5]
-
Contain and Clean the Spill :
-
For liquid spills, use an absorbent material to contain the spill.
-
For solid spills, carefully collect the material. Avoid creating dust.[5]
-
-
Dispose of Cleanup Materials : All materials used for spill cleanup should be placed in a designated hazardous waste container and disposed of according to the procedures outlined above.[4]
-
Decontaminate the Area : Clean the spill area with a suitable decontamination solution.
Experimental Workflow and Disposal
The following diagram illustrates the workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Personal protective equipment for handling GNA002
Essential Safety and Handling Guide for GNA002
Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 1385035-79-9) could not be located. The following guidance is based on general safety protocols for handling potent, powdered research compounds and should be supplemented by a thorough, institution-specific risk assessment before any handling occurs.
This compound is a potent and selective covalent inhibitor of EZH2 (Enhancer of zeste homolog 2).[1] Due to its pharmacological activity, it should be handled with extreme care to avoid exposure. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
I. Compound Identification and Properties
Basic identification and chemical properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1385035-79-9 | [1][2] |
| Molecular Formula | C42H55NO8 | [1] |
| Molecular Weight | 701.90 g/mol | [1] |
| Appearance | Solid powder | [1] |
II. Personal Protective Equipment (PPE)
A risk assessment should guide the selection of PPE. For potent compounds like this compound, especially when handling the powder form, stringent measures are necessary to prevent inhalation and skin contact.[3]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a suitable fitted respirator in a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double gloves (e.g., nitrile).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential.[3] |
| Solution Preparation | - Certified chemical fume hood.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization, but potential for splashes and spills requires containment and barrier protection.[3] |
| In Vitro / In Vivo Dosing | - Lab coat.- Safety glasses.- Appropriate gloves for the solvent and compound. | Focus on preventing skin and eye exposure. The specific procedure will dictate the level of containment needed.[3] |
III. Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.
Storage: Store this compound in a tightly sealed container in a dry, dark, and well-ventilated area.[1]
| Condition | Duration |
| -20°C | Long-term (months to years) |
| 0 - 4°C | Short-term (days to weeks) |
Source: MedKoo Biosciences[1]
Note: Another supplier suggests -80°C for 6 months or -20°C for 1 month for stock solutions.[4]
Weighing and Solution Preparation:
-
Preparation: Before handling, ensure the designated workspace (e.g., chemical fume hood, balance enclosure) is clean and prepared. Have a spill kit readily accessible.
-
Containment: All handling of powdered this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
Weighing: Use appropriate tools to handle the compound, minimizing the creation of dust.
-
Solubilization: this compound is soluble in DMSO.[5] For in vivo studies, specific formulations involving solvents like PEG300 and Tween-80 may be required.[4] When preparing solutions, add the solvent slowly to the powder to avoid splashing.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | - Contaminated PPE (gloves, coats, etc.): Carefully doff to avoid cross-contamination and place in a sealed, labeled hazardous waste bag or container.[3]- Contaminated Labware (vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container labeled as hazardous waste.[3] |
| Liquid Waste | - Unused Solutions: Collect in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[6][7]- Aqueous Waste: Collect in a sealed, labeled container. Check with your institution's environmental health and safety (EHS) office for guidance on neutralizing and disposing of aqueous solutions.[6] |
General Disposal Guidelines:
-
Never dispose of this compound down the drain.[8]
-
Segregate this compound waste from other chemical waste streams to avoid accidental reactions.[6]
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[7]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[8]
V. Emergency Procedures
In case of accidental exposure, immediate action is required.
| Exposure Type | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Visual Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Standard workflow for handling potent this compound, from preparation to disposal.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound|GNA-002 [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
